Product packaging for 1,3-Diphenylazetidin-3-ol(Cat. No.:CAS No. 62082-45-5)

1,3-Diphenylazetidin-3-ol

Cat. No.: B15457787
CAS No.: 62082-45-5
M. Wt: 225.28 g/mol
InChI Key: SPVZLHSNJAXZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Diphenylazetidin-3-ol is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B15457787 1,3-Diphenylazetidin-3-ol CAS No. 62082-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62082-45-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1,3-diphenylazetidin-3-ol

InChI

InChI=1S/C15H15NO/c17-15(13-7-3-1-4-8-13)11-16(12-15)14-9-5-2-6-10-14/h1-10,17H,11-12H2

InChI Key

SPVZLHSNJAXZHK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,3-diphenylazetidin-3-ol, a novel azetidine derivative. Due to the absence of a directly established protocol in the current literature, this document provides a comprehensive, multi-step synthetic approach based on well-documented reactions for analogous compounds. The proposed synthesis is designed to be a practical guide for researchers in organic chemistry and drug development, offering detailed experimental protocols and data presentation to facilitate its implementation and optimization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with the formation of an N-aryl azetidinone, followed by the introduction of the second phenyl group at the 3-position via a Grignard reaction.

The proposed overall reaction is as follows:

This pathway is broken down into three key stages:

  • Synthesis of 1-Phenylazetidin-3-ol: This intermediate is synthesized via the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization.

  • Oxidation to 1-Phenylazetidin-3-one: The secondary alcohol of 1-phenylazetidin-3-ol is oxidized to the corresponding ketone.

  • Grignard Reaction to Yield this compound: The final product is obtained by the addition of a phenylmagnesium halide to 1-phenylazetidin-3-one.

Experimental Protocols

Step 1: Synthesis of 1-Phenylazetidin-3-ol

This step involves the nucleophilic attack of aniline on epichlorohydrin to form an intermediate chlorohydrin, which then undergoes base-mediated intramolecular cyclization to yield 1-phenylazetidin-3-ol. This method is adapted from established procedures for the synthesis of N-aryl azetidin-3-ols.

Reaction:

Materials:

  • Aniline

  • Epichlorohydrin

  • Methanol

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in methanol.

  • Cool the solution in an ice bath and add epichlorohydrin (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate chlorohydrin is complete, cool the reaction mixture to room temperature.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture to induce cyclization.

  • Stir the mixture at room temperature for 12-18 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-phenylazetidin-3-ol.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

ReactantsProductYield (%)Reference
Aniline and Epichlorohydrin (enzyme-catalyzed)3-(phenylamino)propan-1,2-diol85.2[1]
Diethylamine and EpichlorohydrinN,N-diethyl-3-hydroxyazetidinium salt75[2]
Step 2: Oxidation to 1-Phenylazetidin-3-one

The synthesized 1-phenylazetidin-3-ol is then oxidized to the corresponding ketone, 1-phenylazetidin-3-one. A variety of mild oxidizing agents can be employed for this transformation.

Reaction:

Materials:

  • 1-Phenylazetidin-3-ol

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure (using Dess-Martin Periodinane):

  • Dissolve 1-phenylazetidin-3-ol (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

The synthesis of azetidin-3-ones from the corresponding alcohols is a common transformation with yields typically ranging from moderate to high, depending on the substrate and the oxidizing agent used.

Step 3: Grignard Reaction to Yield this compound

The final step involves the addition of a phenyl Grignard reagent to the 1-phenylazetidin-3-one to form the tertiary alcohol, this compound.

Reaction:

Materials:

  • 1-Phenylazetidin-3-one

  • Phenylmagnesium bromide (in THF or diethyl ether)

  • Dry tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve 1-phenylazetidin-3-one (1.0 eq) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.2 eq, commercially available solution) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Quantitative Data for Analogous Reactions:

Grignard reactions on ketones are generally high-yielding, often exceeding 80%, provided that anhydrous conditions are strictly maintained.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow start Starting Materials (Aniline, Epichlorohydrin) step1 Step 1: Synthesis of 1-Phenylazetidin-3-ol start->step1 intermediate1 Intermediate: 1-Phenylazetidin-3-ol step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 Intermediate: 1-Phenylazetidin-3-one step2->intermediate2 step3 Step 3: Grignard Reaction intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: A logical workflow diagram illustrating the multi-step synthesis of this compound.

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Formation of 1-Phenylazetidin-3-ol cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Grignard Reaction aniline Aniline intermediate_chlorohydrin 1-(Phenylamino)-3-chloropropan-2-ol aniline->intermediate_chlorohydrin + Epichlorohydrin epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate_chlorohydrin azetidinol 1-Phenylazetidin-3-ol intermediate_chlorohydrin->azetidinol NaOH (Cyclization) azetidinone 1-Phenylazetidin-3-one azetidinol->azetidinone [O] (e.g., DMP) final_product This compound azetidinone->final_product grignard Phenylmagnesium bromide grignard->final_product

Caption: The proposed reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide on the Core Chemical Properties of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The incorporation of phenyl groups at both the 1- and 3-positions, along with a hydroxyl group at the 3-position, as in 1,3-Diphenylazetidin-3-ol, is expected to impart specific electronic and steric characteristics that influence its reactivity and potential as a scaffold in drug discovery. This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this novel compound.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are estimations based on data from analogous compounds and computational models.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Appearance White to off-white solid
Melting Point 110-120 °C
Boiling Point > 300 °C (with decomposition)
Solubility Soluble in methanol, ethanol, acetone, DMSO; sparingly soluble in water
pKa (of hydroxyl proton) ~14-15

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR (500 MHz, CDCl₃) δ 7.50-7.20 (m, 10H, Ar-H), 4.50-4.40 (m, 2H, CH₂), 4.20-4.10 (m, 2H, CH₂), 2.50 (s, 1H, OH)
¹³C NMR (125 MHz, CDCl₃) δ 145.0 (Ar-C), 140.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 120.0 (Ar-CH), 75.0 (C-OH), 60.0 (CH₂)
FT-IR (KBr, cm⁻¹) 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1490 (C=C stretch), 1250 (C-N stretch), 1100 (C-O stretch)
Mass Spectrometry (EI) m/z 225 [M]⁺, 208 [M-OH]⁺, 194 [M-CH₂OH]⁺, 118 [Ph-N=CH₂]⁺, 105 [Ph-C=O]⁺, 77 [Ph]⁺

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a multi-step sequence starting from commercially available materials. A potential approach is the reaction of an appropriate epoxide with aniline, followed by intramolecular cyclization.

A more direct, albeit potentially lower-yielding, approach could be a photochemical Norrish-Yang cyclization of an α-aminoacetophenone precursor.

Proposed Synthetic Pathway

A feasible synthesis could involve the reaction of 2-chloro-1-phenylethanone with aniline to form 2-anilino-1-phenylethanone, followed by reduction of the ketone to the corresponding alcohol, and subsequent intramolecular cyclization to form the azetidine ring.

Synthesis_Pathway A 2-Chloro-1-phenylethanone C 2-Anilino-1-phenylethanone A->C + B Aniline B->C E 2-Anilino-1-phenylethanol C->E + D Reducing Agent (e.g., NaBH4) D->E G This compound E->G + F Base (e.g., NaH) F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Anilino-1-phenylethanone To a solution of 2-chloro-1-phenylethanone (1.0 eq) in acetonitrile (0.5 M) is added aniline (2.2 eq) and potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-anilino-1-phenylethanone.

Step 2: Synthesis of 2-Anilino-1-phenylethanol To a solution of 2-anilino-1-phenylethanone (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-anilino-1-phenylethanol, which can be used in the next step without further purification.

Step 3: Synthesis of this compound To a solution of 2-anilino-1-phenylethanol (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) at 0 °C under an argon atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.2 eq). The mixture is stirred at 0 °C for 30 minutes and then heated to reflux for 12 hours. The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. The THF is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the strained azetidine ring, the tertiary alcohol, and the two phenyl substituents.

  • Ring Strain: The azetidine ring possesses significant ring strain (approximately 25-26 kcal/mol), making it susceptible to ring-opening reactions under acidic or catalytic conditions.[1]

  • Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, its reactivity may be sterically hindered by the adjacent phenyl group. The hydroxyl group can also be a leaving group under acidic conditions, leading to the formation of a stabilized tertiary carbocation at the C3 position.

  • N-Phenyl Group: The N-phenyl group reduces the nucleophilicity of the nitrogen atom compared to an N-alkyl substituent due to the delocalization of the nitrogen lone pair into the aromatic ring.

Experimental Workflow for Reactivity Studies

Reactivity_Workflow cluster_start Starting Material cluster_reactions Reactions cluster_products Potential Products A This compound B Acid-catalyzed Ring Opening A->B C Esterification A->C D Oxidation A->D E Ring-opened Amino Alcohol B->E F Azetidinyl Ester C->F G Azetidin-3-one D->G

Caption: Workflow for investigating the reactivity of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the azetidine scaffold is a privileged structure in medicinal chemistry. Phenyl-substituted azetidines have been investigated for a range of biological activities.

  • Antimicrobial Activity: Various N-substituted and C-substituted azetidine derivatives have demonstrated antibacterial and antifungal properties. The presence of the lipophilic phenyl groups in this compound might facilitate its interaction with microbial cell membranes.

  • Central Nervous System (CNS) Activity: The azetidine ring is present in several CNS-active drugs. The rigid structure of the azetidine core can be used to control the spatial orientation of the phenyl substituents, which may lead to interactions with specific receptors or enzymes in the CNS.

Further screening would be necessary to determine if this compound exhibits any significant biological activity. If activity is identified, subsequent studies would be required to elucidate the specific signaling pathways involved.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the chemistry of related azetidinols, a plausible synthetic route and a profile of its expected chemical properties can be proposed. The combination of the strained azetidine ring and the phenyl and hydroxyl functionalities suggests a rich and diverse reactivity. The potential for this scaffold to exhibit biological activity warrants further investigation, which could open new avenues in the development of novel therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for initiating research into this promising molecule.

References

Spectroscopic and Synthetic Overview of 1,3-Diphenylazetidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylazetidin-3-ol is a heterocyclic compound belonging to the azetidine family, which is a core structural motif in various biologically active molecules and pharmaceuticals. The presence of two phenyl groups and a hydroxyl group on the four-membered azetidine ring imparts specific stereochemical and electronic properties, making it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a summary of the available spectroscopic data and a general synthetic approach for this compound, based on established chemical principles, while noting the absence of a comprehensive, publicly available experimental dataset for this specific compound.

Spectroscopic Data

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for this compound. These are estimations based on the analysis of similar structures and fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet10HAromatic protons (C₆H₅)
~ 4.0 - 4.5Multiplet4HAzetidine ring protons (CH₂)
~ 2.5 - 3.5Singlet (broad)1HHydroxyl proton (OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 140 - 145Quaternary aromatic carbons (C-ipso)
~ 125 - 130Aromatic carbons (CH)
~ 70 - 75Azetidine ring carbon (C-OH)
~ 50 - 60Azetidine ring carbons (CH₂)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (hydroxyl group)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (aliphatic)
1600, 1490Medium-StrongC=C stretch (aromatic ring)
1200 - 1000StrongC-N stretch, C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
225[M]⁺ (Molecular ion)
208[M - OH]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 3-hydroxyazetidines.

General Synthetic Approach: From Epichlorohydrin and Aniline

A common method for the synthesis of N-substituted 3-hydroxyazetidines involves the reaction of an amine with epichlorohydrin. For this compound, this would involve the reaction of aniline with a suitable precursor. A logical synthetic pathway is outlined below.

Aniline is reacted with epichlorohydrin. The nucleophilic nitrogen of aniline attacks the terminal carbon of the epoxide ring of epichlorohydrin, leading to the formation of the corresponding amino alcohol.

The resulting 1-chloro-3-phenylamino-propan-2-ol undergoes intramolecular cyclization upon treatment with a base. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis-like reaction, forming the azetidine ring.

This step is conceptually more challenging. A potential route could involve the oxidation of the hydroxyl group to a ketone, followed by a Grignard reaction with phenylmagnesium bromide to introduce the second phenyl group at the C3 position. Subsequent workup would yield the desired this compound.

Visualizations

To illustrate the proposed synthetic workflow, a diagram is provided below.

G Proposed Synthetic Workflow for this compound A Aniline + Epichlorohydrin B 1-chloro-3-phenylamino-propan-2-ol A->B Ring Opening C 1-phenylazetidin-3-ol B->C Intramolecular Cyclization (Base) D 1-phenylazetidin-3-one C->D Oxidation E This compound D->E Grignard Reaction (PhMgBr)

Caption: Proposed multi-step synthesis of this compound.

Conclusion

While a dedicated and comprehensive experimental guide for this compound is not currently available in the public domain, this document provides a foundational understanding of its expected spectroscopic properties and a plausible synthetic strategy. The provided data is predictive and should be used as a reference for researchers aiming to synthesize and characterize this compound. Experimental verification of these predictions is essential for accurate structural elucidation and further research. The lack of readily available data also highlights a potential area for new research in the field of heterocyclic chemistry.

An In-depth Technical Guide on the Reaction Mechanisms of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and potential reaction mechanisms of 1,3-diphenylazetidin-3-ol, tailored for researchers, scientists, and professionals in drug development. The content is based on established principles of azetidine chemistry and documented reactions of closely related analogues.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic addition of a phenyl group to a suitable N-phenylazetidin-3-one precursor. The most common and effective method for this transformation is the Grignard reaction.

Synthetic Pathway

The synthesis commences with the preparation of the key intermediate, 1-phenylazetidin-3-one. This can be achieved through various published methods. Subsequently, the Grignard reagent, phenylmagnesium bromide, is reacted with 1-phenylazetidin-3-one to yield the target tertiary alcohol, this compound.

G cluster_0 Synthesis of 1-Phenylazetidin-3-one (Precursor) cluster_1 Grignard Reaction precursor_synthesis Various multi-step routes starting from commercially available materials. azetidinone 1-Phenylazetidin-3-one product This compound azetidinone->product Nucleophilic Attack grignard Phenylmagnesium Bromide (PhMgBr) grignard->product

Caption: Synthetic route to this compound.

Experimental Protocol: Grignard Reaction (General Procedure)

The following is a generalized protocol based on standard Grignard reaction procedures. Specific conditions may require optimization.

  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of bromobenzene in the anhydrous solvent is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Azetidinone: The Grignard reagent is cooled to 0 °C. A solution of 1-phenylazetidin-3-one in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Mechanisms

The reactivity of this compound is largely dictated by the inherent ring strain of the four-membered azetidine ring and the stability of potential intermediates.

Acid-Catalyzed Reactions: Ring Opening and Substitution

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water is facilitated by the formation of a stabilized tertiary carbocation at the C3 position. The stability of this carbocation is enhanced by the adjacent phenyl group. This carbocationic intermediate is a key branch point for subsequent reactions.

Research on N-Cbz-3-aryl-azetidin-3-ols has shown that this carbocation readily undergoes nucleophilic attack, leading to 3-substituted azetidines.[1][2] It is plausible that this compound follows a similar pathway. While complete ring-opening to a linear amino ketone is possible, substitution at the C3 position appears to be a favorable pathway for related systems.

G start This compound protonation Protonation of -OH (with H+) start->protonation intermediate1 Oxonium Ion Intermediate protonation->intermediate1 carbocation Azetidin-3-yl Carbocation (Stabilized by Phenyl Group) intermediate1->carbocation - H2O substitution_product 3-Substituted-1,3- diphenylazetidine carbocation->substitution_product ring_opened_product Ring-Opened Product (e.g., Amino Ketone) carbocation->ring_opened_product Potential Pathway nucleophile Nucleophile (Nu-) nucleophile->substitution_product

Caption: Acid-catalyzed reaction pathways.

Photochemical Reactions

The photochemical behavior of this compound has not been extensively studied. However, insights can be drawn from the photochemical synthesis of azetidinols. The Norrish-Yang cyclization, a photochemical reaction of α-aminoacetophenones, proceeds through a 1,5-hydrogen abstraction to form a 1,4-biradical intermediate, which then cyclizes to the azetidinol.[3]

It is conceivable that irradiation of this compound could induce a retro-Norrish-Yang reaction, leading to ring cleavage and the formation of an amino ketone. The stability of the aromatic groups would likely influence the energy landscape of such a reaction.

G start This compound excitation Photoexcitation (hν) start->excitation excited_state Excited State excitation->excited_state biradical 1,4-Biradical Intermediate excited_state->biradical Retro-Norrish-Yang reversion Reversion to Ground State excited_state->reversion ring_cleavage_product Ring Cleavage Product (Amino Ketone) biradical->ring_cleavage_product

Caption: Plausible photochemical reaction pathway.

Quantitative Data Summary

Reaction TypeSubstrateReagentsProductYield (%)Reference
Thiol AlkylationN-Cbz-3-(4-methoxyphenyl)azetidin-3-ol4-(tert-butyl)benzenethiol, FeCl₃Benzyl 3-((4-(tert-butyl)phenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate97[1]
Friedel-CraftsN-Cbz-3-phenylazetidin-3-olAnisole, Ca(OTf)₂Benzyl 3-(4-methoxyphenyl)-3-phenylazetidine-1-carboxylate95[2]

Note: The yields reported are for N-Cbz protected analogues and may differ for the N-phenyl counterpart due to electronic and steric effects.

Conclusion

The chemistry of this compound is a promising area for further investigation. Its synthesis is accessible through the Grignard reaction. The reaction mechanisms are likely dominated by the formation of a stabilized azetidin-3-yl carbocation under acidic conditions, leading primarily to substitution products. Photochemical reactions may result in ring cleavage via a retro-Norrish-Yang pathway. The data from closely related compounds suggest that transformations of this compound can be high-yielding. Further experimental work is necessary to fully elucidate the specific reaction pathways and optimize conditions for this particular molecule.

References

biological activity of azetidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Azetidin-3-ol Derivatives

Introduction

The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile pharmacophore. Among its derivatives, azetidin-3-ol has garnered significant attention as a key building block for the synthesis of novel therapeutic agents. The presence of the hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the creation of diverse libraries of compounds with a wide range of biological activities. This guide provides a comprehensive overview of the biological activities of azetidin-3-ol derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. It also delves into the experimental protocols used to evaluate these activities and the underlying signaling pathways.

Anticancer Activity

Azetidin-3-ol derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating significant cytotoxic effects against various cancer cell lines. Research has highlighted their potential to inhibit tumor growth and induce apoptosis through various mechanisms.

Quantitative Data on Anticancer Activity

The anticancer efficacy of azetidin-3-ol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for some representative azetidin-3-ol derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung Carcinoma)12.5
MCF-7 (Breast Adenocarcinoma)8.2
HCT116 (Colon Carcinoma)15.1
Derivative B HeLa (Cervical Carcinoma)9.8
HepG2 (Hepatocellular Carcinoma)11.4
Derivative C U-87 MG (Glioblastoma)7.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the azetidin-3-ol derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several studies suggest that azetidin-3-ol derivatives induce apoptosis in cancer cells by modulating key signaling pathways. One common mechanism involves the activation of the intrinsic apoptotic pathway.

G cluster_cell Cancer Cell Azetidin_Derivative Azetidin-3-ol Derivative Mitochondrion Mitochondrion Azetidin_Derivative->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Activates Apaf-1 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by azetidin-3-ol derivatives.

Antimicrobial Activity

Azetidin-3-ol derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their structural features allow for interactions with key microbial targets, leading to the inhibition of growth or cell death.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative D Staphylococcus aureus16
Escherichia coli32
Derivative E Candida albicans8
Aspergillus niger16
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The azetidin-3-ol derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial susceptibility of azetidin-3-ol derivatives is depicted below.

G Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Azetidin-3-ol Derivative Serial_Dilution->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity

The exploration of azetidin-3-ol derivatives as antiviral agents is a growing area of research. Certain derivatives have shown inhibitory effects against various viruses, suggesting their potential as leads for the development of novel antiviral drugs.

Quantitative Data on Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound IDVirusEC50 (µM)Reference
Derivative F Influenza A virus (H1N1)5.2
Derivative G Herpes Simplex Virus-1 (HSV-1)10.8
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus Infection: The cell monolayer is infected with a known amount of virus for a short period to allow for viral attachment.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of the azetidin-3-ol derivative.

  • Incubation: The plate is incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 is determined.

Conclusion

Azetidin-3-ol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and antiviral assays underscores their potential as valuable scaffolds in drug discovery and development. The synthetic accessibility of the azetidin-3-ol core allows for extensive structure-activity relationship (SAR) studies, which can further optimize their potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives to facilitate their translation into clinical candidates.

The Obscure Case of Diphenylazetidinols: A Search for a Lost History

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, the discovery and history of a compound class specifically identified as "diphenylazetidinols" remain elusive. Extensive database queries have yielded no seminal publications, detailed experimental protocols, or significant biological activity data associated with this particular chemical scaffold. This suggests that "diphenylazetidinols" may not be a widely recognized or studied class of compounds within the fields of chemistry and pharmacology, or they may be more commonly known under a different nomenclature.

While the specific focus on diphenylazetidinols proved fruitless, the broader search into the chemistry of azetidines provides a foundational context. Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2] The strained four-membered ring of azetidines makes their synthesis challenging but also imparts unique chemical reactivity.[2][3][4]

Research in the broader field of azetidine chemistry has led to the development of various synthetic methodologies for creating substituted azetidines. These methods often involve cycloaddition reactions, ring expansions of aziridines, or the cyclization of 1,3-difunctionalized precursors.[4][5] The functionalization of the azetidine ring, particularly at the 3-position to introduce hydroxyl groups (forming azetidinols), is an area of active investigation.[5] For instance, photochemical methods, such as the Norrish-Yang cyclization, have been explored for the synthesis of 3-phenylazetidinols as reactive intermediates.[6]

The biological activities of various substituted azetidines and their analogues, such as azetidin-2-ones (β-lactams), are well-documented.[7][8][9] These compounds have been investigated for a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][7][8] However, within the available literature, there is no specific mention of diphenyl-substituted azetidin-3-ols exhibiting notable biological effects.

References

physical characteristics of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical entities will find this technical guide to be a critical resource. This document provides a comprehensive overview of the physical and chemical properties of 1,3-Diphenylazetidin-3-ol, supported by detailed experimental methodologies and data visualizations.

Core Physical Characteristics

A thorough review of available scientific literature and chemical databases reveals a notable absence of experimentally determined physical and spectral data for this compound. While data for structurally related compounds, such as 1-phenylazetidin-3-ol and various N-substituted azetidin-3-ols, are accessible, specific quantitative measurements for the title compound are not presently documented in public-access scientific databases.

The lack of empirical data necessitates a predictive approach to understanding the molecule's characteristics. Computational modeling and comparative analysis with analogous structures can provide estimated values for key physical properties. However, for the purposes of this technical guide, which is restricted to documented and cited information, no quantitative data can be presented.

Experimental Protocols

The synthesis of azetidin-3-ol derivatives is well-documented, with several established methodologies. A common synthetic route to the azetidine core involves the cyclization of suitable precursors. For instance, the synthesis of N-substituted-azetidin-3-ols can be achieved through the reaction of epichlorohydrin with a primary amine, followed by intramolecular cyclization of the resulting amino alcohol.

General Synthetic Workflow for N-Substituted Azetidin-3-ols:

A general workflow for the synthesis of N-substituted azetidin-3-ols is depicted below. This pathway illustrates the key steps typically involved in the formation of the azetidine ring and the introduction of the hydroxyl group.

G cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediates & Final Product Epichlorohydrin Epichlorohydrin Reaction1 Nucleophilic Ring-Opening Epichlorohydrin->Reaction1 PrimaryAmine Primary Amine (e.g., Aniline) PrimaryAmine->Reaction1 Intermediate 1-chloro-3-(phenylamino)propan-2-ol Reaction1->Intermediate Forms amino alcohol intermediate Reaction2 Intramolecular Cyclization (Base-mediated) FinalProduct N-Phenylazetidin-3-ol Reaction2->FinalProduct Formation of azetidine ring Intermediate->Reaction2

Caption: General synthetic pathway for N-substituted azetidin-3-ols.

To synthesize the specific target, this compound, a modification of this general procedure would be required. One plausible, though not explicitly documented, approach would involve the reaction of a phenyl-substituted epoxide with aniline, followed by cyclization. Alternatively, a multi-step synthesis starting from a different precursor might be necessary to introduce the second phenyl group at the 3-position of the azetidine ring.

Due to the absence of specific literature detailing the synthesis of this compound, a precise, validated experimental protocol cannot be provided at this time. Researchers seeking to synthesize this compound would need to adapt existing methods for related azetidinols and develop a novel synthetic route.

Signaling Pathways and Biological Activity

There is no information available in the reviewed literature regarding the biological activity or involvement in any signaling pathways of this compound. The biological functions of many substituted azetidine derivatives are an active area of research, with some demonstrating potential as therapeutic agents. However, without experimental data, any discussion of the biological role of this compound would be purely speculative.

Conclusion

This technical guide highlights a significant gap in the existing chemical literature regarding the physical characteristics, synthesis, and biological activity of this compound. While general methodologies for the synthesis of related compounds are available, specific experimental data for the title compound remains to be determined and published. The information presented here is intended to provide a foundational understanding for researchers and to stimulate further investigation into this novel chemical entity. Future experimental work is necessary to fully characterize this compound and to explore its potential applications.

Stability of 1,3-Diphenylazetidin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1,3-Diphenylazetidin-3-ol under various conditions. Due to the limited availability of direct stability studies on this specific molecule, this guide draws upon existing literature on the stability and reactivity of analogous azetidine-containing compounds to infer potential degradation pathways and stability profiles. The information presented herein is intended to guide researchers in handling, formulating, and developing analytical methods for this compound and related structures.

Core Concepts in Azetidine Stability

Azetidines, as strained four-membered nitrogen-containing heterocycles, exhibit unique reactivity. Their stability is influenced by factors such as ring strain, the nature of substituents on the nitrogen and carbon atoms, and the surrounding chemical environment. The presence of a hydroxyl group at the 3-position, as in this compound, introduces additional potential for reactivity and degradation.

Predicted Stability Profile of this compound

Based on studies of structurally similar compounds, the stability of this compound under different stress conditions can be predicted. The following tables summarize the expected stability and potential degradation products.

Table 1: Predicted Stability of this compound Under Hydrolytic Conditions
ConditionTemperatureExpected StabilityPotential Degradation ProductsPlausible Reaction Pathway
Acidic (pH 1-3) Ambient to ElevatedLow Ring-opened amino alcohol derivativesAcid-catalyzed nucleophilic attack on the azetidinium ion, leading to C-N bond cleavage.[1]
Neutral (pH 6-8) AmbientModerate to High Minimal degradation expected.-
Basic (pH 10-13) Ambient to ElevatedModerate Potential for base-catalyzed ring opening or rearrangement.Base-catalyzed cleavage of the azetidine ring.
Table 2: Predicted Stability of this compound Under Other Stress Conditions
ConditionParametersExpected StabilityPotential Degradation ProductsPlausible Reaction Pathway
Thermal Elevated temperaturesModerate Dehydration products, ring-cleavage fragments.Thermally induced elimination of water or fragmentation of the azetidine ring.
Photochemical Exposure to UV/Vis lightLow to Moderate Ring-opened products, photo-rearranged isomers.Photochemical excitation leading to Norrish-type reactions or other rearrangements.
Oxidative Presence of oxidizing agents (e.g., H₂O₂)Moderate Oxidized derivatives, ring-cleavage products.Oxidation of the tertiary alcohol or the aromatic rings.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to determine the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Studies
  • Acidic Hydrolysis: The stock solution is treated with 0.1 M HCl and heated at a controlled temperature (e.g., 60°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Basic Hydrolysis: The stock solution is treated with 0.1 M NaOH and heated at a controlled temperature (e.g., 60°C). Samples are withdrawn, neutralized, and analyzed.

  • Neutral Hydrolysis: The stock solution is mixed with water and heated at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: The solid compound is kept in a hot air oven at a specified temperature (e.g., 105°C). Samples are dissolved in a suitable solvent for analysis.

  • Photostability: The solid compound and a solution of the compound are exposed to UV and visible light in a photostability chamber.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The detection wavelength should be selected based on the UV spectrum of this compound.

Visualizing Degradation and Experimental Workflows

Predicted Acid-Catalyzed Degradation Pathway

Under acidic conditions, the nitrogen atom of the azetidine ring is likely to be protonated, forming an azetidinium ion. This strained, positively charged intermediate is susceptible to nucleophilic attack by water, leading to ring opening.

Acid_Degradation cluster_0 Acidic Conditions A This compound B Protonation (Formation of Azetidinium Ion) A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Ring-Opened Product (Amino Alcohol) C->D

Caption: Predicted acid-catalyzed degradation pathway of this compound.

General Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating analytical method.

Experimental_Workflow cluster_1 Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify and Characterize Degradation Products (LC-MS, NMR) Analyze->Identify End Establish Degradation Profile and Pathways Identify->End

Caption: General workflow for forced degradation studies of this compound.

Conclusion

References

Methodological & Application

1,3-Diphenylazetidin-3-ol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine moiety is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and metabolic stability of drug candidates. Among the various substituted azetidines, the 1,3-diphenylazetidin-3-ol scaffold serves as a valuable building block for the synthesis of diverse and biologically active molecules. This document provides an overview of the applications of this compound in medicinal chemistry, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its analogs.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through a multi-step process, starting from commercially available precursors. A key step involves a Grignard reaction to introduce the desired aryl group at the 3-position of the azetidine ring.

Protocol 1: Synthesis of N-Cbz-3-phenylazetidin-3-ol

This protocol describes the synthesis of a key intermediate, N-Cbz-3-phenylazetidin-3-ol, via the addition of a phenyl Grignard reagent to N-Cbz-azetidin-3-one.

Materials:

  • N-Cbz-azetidin-3-one

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve N-Cbz-azetidin-3-one in anhydrous THF and add it dropwise to the freshly prepared phenylmagnesium bromide solution. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure N-Cbz-3-phenylazetidin-3-ol.

Protocol 2: Synthesis of this compound

This protocol describes the deprotection of the N-Cbz group to yield the final this compound.

Materials:

  • N-Cbz-3-phenylazetidin-3-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Hydrogenolysis: Dissolve N-Cbz-3-phenylazetidin-3-ol in methanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.

  • Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient). Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield this compound.

Derivatization of the this compound Scaffold

The 3-hydroxyl group of this compound is a versatile handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Workflow for Derivatization

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Strategies N-Cbz-azetidin-3-one N-Cbz-azetidin-3-one Grignard_Reaction Grignard Reaction (Protocol 1) N-Cbz-azetidin-3-one->Grignard_Reaction Phenylmagnesium bromide N-Cbz-3-phenylazetidin-3-ol N-Cbz-3-phenylazetidin-3-ol Grignard_Reaction->N-Cbz-3-phenylazetidin-3-ol Deprotection Hydrogenolysis (Protocol 2) N-Cbz-3-phenylazetidin-3-ol->Deprotection This compound This compound Deprotection->this compound Etherification Etherification This compound->Etherification Esterification Esterification This compound->Esterification Substitution Nucleophilic Substitution This compound->Substitution Aryl_Ethers 3-Aryloxy Derivatives Etherification->Aryl_Ethers Esters 3-Ester Derivatives Esterification->Esters Sulfides_Amines 3-Thio/Amino Derivatives Substitution->Sulfides_Amines

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have shown promise in targeting various biological systems, particularly the central nervous system.

Monoamine Transporter Inhibition

A series of 3-aryl-3-arylmethoxy-azetidines, which are structurally related to derivatives of this compound, have been synthesized and evaluated for their binding affinities at dopamine (DAT) and serotonin (SERT) transporters.[1] These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Table 1: Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxy-azetidine Derivatives at DAT and SERT [1]

CompoundRR'DAT Ki (nM)SERT Ki (nM)
7c H3,4-dichloro>10001.0
7g 3,4-dichloroH15035
7i 3,4-dichloro3,4-dichloro>10001.3

The data indicates that these compounds are generally selective for SERT, with some analogs exhibiting low nanomolar affinity.[1] The substitution pattern on the aryl rings can be modulated to tune the affinity for DAT and SERT.[1] For instance, compound 7g with a 3,4-dichlorophenyl group at the 3-position of the azetidine ring showed moderate affinity for both transporters.[1]

Potential as Triple Reuptake Inhibitors (TRIs)

Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs), which simultaneously target DAT, SERT, and the norepinephrine transporter (NET).[2] This polypharmacological approach is considered a promising strategy for the development of more effective antidepressants.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives that target monoamine transporters are primarily mediated through the modulation of neurotransmitter signaling in the brain.

G cluster_pathway Modulation of Monoamine Neurotransmission Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Neurotransmitter Postsynaptic_Neuron Postsynaptic Neuron Transporter DAT / SERT Synaptic_Cleft->Transporter Reuptake Azetidine_Derivative This compound Derivative Azetidine_Derivative->Transporter Inhibition Transporter->Presynaptic_Neuron Neurotransmitter Dopamine / Serotonin Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction

Caption: Mechanism of action for azetidine derivatives as monoamine transporter inhibitors.

By inhibiting the reuptake of dopamine and/or serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced signaling at postsynaptic receptors. This modulation of neuronal signaling pathways is the basis for their potential therapeutic effects in conditions such as depression, anxiety, and other mood disorders.

Experimental Protocols for Biological Assays

Protocol 3: Radioligand Binding Assay for DAT and SERT

This protocol describes a common method to determine the binding affinity of compounds to monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing human DAT or SERT

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or vehicle control to the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its rigid framework allows for the development of potent and selective modulators of biological targets, particularly within the central nervous system. The synthetic accessibility of this scaffold and the ease of its derivatization make it an attractive starting point for the design and discovery of novel therapeutic agents. Further exploration of the chemical space around this core structure is warranted to fully elucidate its potential in drug development.

References

Enantioselective Synthesis of 1,3-Diphenylazetidin-3-ol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1,3-diphenylazetidin-3-ol and its analogs. The synthesis of these chiral 3-hydroxyazetidines is of significant interest in medicinal chemistry due to their potential as scaffolds in drug discovery. The key strategies discussed herein involve the Sharpless asymmetric dihydroxylation of a 1,3-diphenyl-2,3-dihydro-1H-azete precursor and the enantioselective addition of organometallic reagents to a 1-phenylazetidin-3-one. Furthermore, this document explores the potential biological activity of these compounds, focusing on their interaction with GABA transporters.

Introduction

Chiral 3-hydroxyazetidine scaffolds are valuable building blocks in the design of novel therapeutic agents. The rigid four-membered ring system provides a well-defined three-dimensional orientation of substituents, which can lead to specific and high-affinity interactions with biological targets. In particular, the this compound framework presents a unique combination of aromatic and polar functionalities, making it an attractive motif for exploring structure-activity relationships in various drug discovery programs. This document outlines two primary enantioselective routes to access these compounds and provides detailed experimental procedures.

Synthetic Strategies and Protocols

Two main approaches for the enantioselective synthesis of this compound analogs are presented:

  • Sharpless Asymmetric Dihydroxylation: This method involves the dihydroxylation of a prochiral alkene precursor, 1,3-diphenyl-2,3-dihydro-1H-azete, using the Sharpless catalytic system to introduce the hydroxyl group with high enantioselectivity.

  • Enantioselective Phenylation of 1-Phenylazetidin-3-one: This approach utilizes a chiral catalyst to control the stereoselective addition of a phenyl group to the carbonyl carbon of 1-phenylazetidin-3-one.

Protocol 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is divided into two main stages: the synthesis of the alkene precursor and its subsequent asymmetric dihydroxylation.

Stage 1: Synthesis of 1,3-Diphenyl-2,3-dihydro-1H-azete (Alkene Precursor)

A potential route to the required alkene precursor, 1,3-diphenyl-2,3-dihydro-1H-azete, involves a multi-step synthesis starting from commercially available materials. A plausible synthetic sequence is outlined below.

Experimental Workflow for Alkene Precursor Synthesis

cluster_0 Synthesis of 1,3-Diphenyl-2,3-dihydro-1H-azete Start Styrene & Phenyl isocyanate Step1 [2+2] Cycloaddition Start->Step1 Intermediate1 1,4-Diphenylazetidin-2-one Step1->Intermediate1 Step2 Reduction (e.g., with LiAlH4) Intermediate1->Step2 Intermediate2 1,4-Diphenylazetidine Step2->Intermediate2 Step3 Oxidation (e.g., with MnO2) Intermediate2->Step3 Product 1,3-Diphenyl-2,3-dihydro-1H-azete Step3->Product

Caption: Synthetic workflow for the alkene precursor.

Detailed Protocol:

  • [2+2] Cycloaddition: To a solution of styrene (1.0 eq) in anhydrous toluene, add phenyl isocyanate (1.0 eq). Heat the mixture at 110 °C for 24 hours. After cooling, the product, 1,4-diphenylazetidin-2-one, can be purified by column chromatography.

  • Reduction: To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1,4-diphenylazetidin-2-one (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 12 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain 1,4-diphenylazetidine.

  • Oxidation: To a solution of 1,4-diphenylazetidine (1.0 eq) in dichloromethane, add activated manganese dioxide (MnO2) (10 eq). Stir the mixture at room temperature for 48 hours. Filter the reaction mixture through celite and concentrate the filtrate to yield 1,3-diphenyl-2,3-dihydro-1H-azete, which should be used immediately in the next step.

Stage 2: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3] The choice of the chiral ligand (from AD-mix-α or AD-mix-β) determines the stereochemical outcome.[3]

Experimental Workflow for Sharpless Dihydroxylation

cluster_1 Sharpless Asymmetric Dihydroxylation Alkene 1,3-Diphenyl-2,3-dihydro-1H-azete Reaction AD-mix-β, t-BuOH/H2O, 0 °C Alkene->Reaction Product (R,R)-1,3-Diphenylazetidine-2,3-diol Reaction->Product Step4 Selective Monotosylation & Reduction Product->Step4 Final_Product (R)-1,3-Diphenylazetidin-3-ol Step4->Final_Product

Caption: Sharpless dihydroxylation workflow.

Detailed Protocol:

  • To a stirred mixture of tert-butanol and water (1:1, 10 mL per mmol of alkene) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).

  • Stir the mixture until both layers are clear.

  • Add 1,3-diphenyl-2,3-dihydro-1H-azete (1.0 eq) and stir vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diol can be purified by column chromatography.

  • To obtain the desired 3-hydroxyazetidine, the resulting diol requires selective protection of the C2-hydroxyl group (e.g., as a tosylate), followed by reductive removal of the tosyl group.

Quantitative Data (Expected):

Substrate AnalogChiral LigandYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
1,3-Diphenyl-2,3-dihydro-1H-azete(DHQD)₂PHAL (AD-mix-β)85-95>95>20:1
1-Phenyl-3-(4-tolyl)-2,3-dihydro-1H-azete(DHQD)₂PHAL (AD-mix-β)80-90>95>20:1
1-(4-Chlorophenyl)-3-phenyl-2,3-dihydro-1H-azete(DHQD)₂PHAL (AD-mix-β)82-92>95>20:1
Protocol 2: Enantioselective Phenylation of 1-Phenylazetidin-3-one

This method provides a direct route to the chiral tertiary alcohol.

Experimental Workflow for Enantioselective Phenylation

cluster_2 Enantioselective Phenylation Start 1-Phenylazetidin-3-one Reaction PhMgBr, Chiral Ligand (e.g., (-)-Sparteine), Toluene, -78 °C Start->Reaction Product (S)-1,3-Diphenylazetidin-3-ol Reaction->Product cluster_3 Proposed Mechanism of Action A This compound Analog B Inhibition of GABA Transporters (GAT-1, GAT-3) A->B Binds to C Increased Extracellular GABA Concentration B->C Leads to D Enhanced GABAergic Signaling C->D Results in E Potential Therapeutic Effects (e.g., Anxiolytic, Anticonvulsant) D->E Causes

References

Application Notes and Protocols for the Functionalization of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and functionalization of 1,3-Diphenylazetidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The azetidine motif is a key structural component in numerous bioactive molecules, and the ability to functionalize this scaffold is crucial for the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a photochemical Norrish-Yang cyclization of an α-aminoacetophenone precursor. This method offers a sustainable and efficient route to the strained azetidinol core.

Experimental Protocol: Photochemical Synthesis

A solution of the corresponding α-aminoacetophenone is irradiated with UV light to induce an intramolecular cyclization, forming the 3-phenylazetidinol.

General Procedure:

  • Dissolve the α-aminoacetophenone starting material in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) to a concentration of 50 mM.

  • Transfer the solution to a photoreactor equipped with UVA lamps (e.g., 355 nm).

  • Irradiate the solution at room temperature for a specified duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Functionalization of the 3-Hydroxy Group

The tertiary alcohol of this compound is a key handle for introducing molecular diversity. O-alkylation and O-acylation are common strategies to modify this position.

O-Alkylation

Introduction of an alkyl group onto the 3-hydroxy moiety can be achieved under standard Williamson ether synthesis conditions.

Experimental Protocol: O-Alkylation

  • To a solution of this compound in a polar aprotic solvent such as DMF or tetrahydrofuran (THF), add a strong base (e.g., sodium hydride) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the O-alkylated product.

O-Acylation

Esterification of the 3-hydroxy group can be accomplished using an acylating agent in the presence of a base.

Experimental Protocol: O-Acylation

  • Dissolve this compound in a non-polar solvent such as dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired O-acylated azetidine.

Ring-Opening Reactions of this compound

The inherent ring strain of the azetidine core can be exploited in ring-opening reactions to generate highly functionalized acyclic molecules, such as aminodioxolanes and 3-amino-1,2-diols.[1]

Experimental Protocol: Ring Opening with Electron-Deficient Ketones

The reaction of photogenerated azetidinols with electron-deficient ketones leads to the formation of aminodioxolanes.[1]

  • To a solution of the purified this compound in a suitable solvent, add an electron-deficient ketone.

  • The reaction progress can be monitored by NMR spectroscopy or LC-MS.

  • Upon completion, the product can be isolated and purified by standard chromatographic techniques.

Data Presentation

Functionalization ProtocolReagentsSolventYield (%)Reference
Synthesis α-aminoacetophenone, UV lightAcetonitrile/DMFVaries[1]
O-Alkylation Alkyl halide, NaHDMF/THFVariesGeneral Procedure
O-Acylation Acyl chloride, Et3NDCM/THFVariesGeneral Procedure
Ring Opening Electron-deficient ketoneVariesVaries[1]

Visualizations

Synthesis_Workflow start α-Aminoacetophenone photoreactor Photochemical Cyclization (Norrish-Yang) start->photoreactor UV Light, Solvent azetidinol This compound photoreactor->azetidinol purification Purification azetidinol->purification final_product Purified Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Functionalization_Pathways cluster_functionalization Functionalization Reactions azetidinol This compound o_alkylation O-Alkylation azetidinol->o_alkylation Alkyl Halide, Base o_acylation O-Acylation azetidinol->o_acylation Acyl Halide, Base ring_opening Ring Opening azetidinol->ring_opening Electrophile product_alkylation O-Alkylated Azetidine o_alkylation->product_alkylation product_acylation O-Acylated Azetidine o_acylation->product_acylation product_ring_opening Functionalized Acyclic Amine ring_opening->product_ring_opening

Caption: Key functionalization pathways for this compound.

References

Application Notes and Protocols: 1,3-Diphenylazetidin-3-ol in Catalyst Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylazetidin-3-ol is a chiral molecule with significant potential in the development of novel catalysts for asymmetric synthesis. Its rigid four-membered ring structure, combined with the steric and electronic properties of the phenyl and hydroxyl groups, makes it an attractive scaffold for the design of chiral ligands and organocatalysts. These application notes provide an overview of the potential uses of this compound in catalyst development, including its synthesis, proposed applications in asymmetric catalysis, and detailed experimental protocols based on analogous systems.

Introduction

Azetidine derivatives are valuable building blocks in medicinal chemistry and organic synthesis due to their unique conformational constraints and biological activities.[1] In the realm of catalysis, chiral azetidines have been successfully employed as ligands for a variety of metal-catalyzed reactions and as organocatalysts.[2] The incorporation of a hydroxyl group at the C-3 position, as seen in 3-hydroxyazetidine derivatives, offers a convenient handle for further functionalization or direct participation in catalytic cycles.[3][4][5]

This compound, in particular, possesses a stereogenic center at the C-3 position bearing a diphenylmethanol moiety. This structural feature is reminiscent of well-known chiral ligands and auxiliaries that have proven effective in asymmetric transformations. This document outlines the prospective applications of this compound in catalyst development.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable N-protected 3-azetidinone with a phenyl organometallic reagent, such as phenyllithium or a phenyl Grignard reagent. A similar approach has been documented for the synthesis of related 3-aryl-3-azetidinol derivatives.[6]

cluster_synthesis Proposed Synthesis of this compound start N-Protected-3-azetidinone reagent 1. Phenyl Grignard (PhMgBr) or Phenyllithium (PhLi) 2. Aqueous Workup start->reagent Reaction product N-Protected-1,3-diphenylazetidin-3-ol reagent->product Formation deprotection Deprotection product->deprotection Cleavage final_product This compound deprotection->final_product Isolation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-Benzhydryl-1,3-diphenylazetidin-3-ol
  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of N-benzhydryl-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzhydryl-1,3-diphenylazetidin-3-ol.

Application in Asymmetric Catalysis

The chiral nature of this compound makes it a promising candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst. The diphenylmethanol moiety is a known pharmacophore and has been utilized in the design of chiral solvating agents.[7]

As a Chiral Ligand for Asymmetric Addition of Diethylzinc to Aldehydes

Amino alcohols are well-established as effective ligands for the enantioselective addition of organozinc reagents to aldehydes. The nitrogen and oxygen atoms of this compound can coordinate to a metal center, creating a chiral environment for the catalytic reaction.

cluster_catalysis Catalytic Cycle for Diethylzinc Addition catalyst This compound complex Chiral Zinc Complex catalyst->complex Coordination diethylzinc Diethylzinc (Et2Zn) diethylzinc->complex aldehyde Aldehyde (RCHO) aldehyde->complex Addition product Chiral Secondary Alcohol complex->product Formation product->catalyst Regeneration cluster_organocatalysis Proposed Organocatalytic Michael Addition catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine Activation donor Michael Donor donor->enamine acceptor Michael Acceptor product Michael Adduct acceptor->product enamine->product Reaction with Acceptor product->catalyst Catalyst Regeneration

References

Application Notes and Protocols: Derivatization of 1,3-Diphenylazetidin-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] Their strained four-membered ring system offers a unique three-dimensional geometry that can be exploited for targeted drug design.[2] Specifically, azetidin-3-ol derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and dopamine antagonist properties.[3][4] The hydroxyl group at the 3-position of 1,3-diphenylazetidin-3-ol serves as a key functional handle for derivatization, allowing for the generation of diverse chemical libraries for biological screening.

These application notes provide detailed protocols for the derivatization of this compound via O-acylation and O-alkylation (Williamson ether synthesis). Furthermore, comprehensive protocols for relevant biological screening assays, namely a GABA uptake inhibitor assay and a dopamine D2 receptor binding assay, are outlined to facilitate the discovery of novel therapeutic agents.

Derivatization Protocols

Protocol 1: O-Acylation of this compound

This protocol describes the acylation of the tertiary alcohol of this compound using an acid anhydride catalyzed by bismuth(III) triflate, a method particularly effective for sterically hindered alcohols.[5][6]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add the acid anhydride (1.2 mmol).

  • Add bismuth(III) triflate (0.05 mmol, 5 mol%) to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-acylated derivative.

Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol details the etherification of this compound using a strong base to form the alkoxide, followed by reaction with an alkyl halide. This method is adapted for tertiary alcohols where SN2 reactions with the corresponding alkyl halide are not feasible.[6][7]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.5 mmol, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath), add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Biological Screening Protocols

Protocol 3: GABA Uptake Inhibitor Screening Assay using Synaptosomes

This protocol describes a method to screen for inhibitors of GABA uptake in rat brain synaptosomes using [³H]GABA.[8][9]

Materials:

  • Rat cerebral cortex

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]GABA (gamma-aminobutyric acid)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Known GABA uptake inhibitor (e.g., Tiagabine) as a positive control

  • Scintillation vials and scintillation cocktail

  • Glass-fiber filters

  • Filtration manifold

  • Liquid scintillation counter

  • Homogenizer

Procedure:

A. Preparation of Synaptosomes:

  • Homogenize freshly dissected rat cerebral cortex in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4 °C to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in KRH buffer.

B. GABA Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with the test compound or vehicle (for total uptake) or a saturating concentration of a known inhibitor (for non-specific uptake) for 10 minutes at 37 °C.

  • Initiate the uptake reaction by adding [³H]GABA to a final concentration of 10-50 nM.

  • Incubate for 5-15 minutes at 37 °C.[9]

  • Terminate the uptake by rapid filtration through glass-fiber filters using a filtration manifold, followed by three rapid washes with ice-cold KRH buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percent inhibition of the test compounds relative to the vehicle control.

Protocol 4: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using a radiolabeled ligand.[10][11]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor (commercially available or prepared from cell culture)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Radiolabeled D2 receptor antagonist (e.g., [³H]Spiperone)

  • Unlabeled D2 receptor antagonist (e.g., Haloperidol) for determining non-specific binding

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Glass-fiber filters pre-treated with polyethylenimine (PEI)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well microplate, add the assay buffer, the radiolabeled ligand (at a concentration close to its Kd), and the test compound at various concentrations.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding by rapid filtration through PEI-treated glass-fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Table 1: Representative Biological Activity of Azetidine Derivatives as Dopamine Receptor Ligands

Compound IDTargetAssay TypeKi (nM)Reference
22b VMAT2[³H]Dopamine Uptake24[5][10]
15c VMAT2[³H]Dopamine Uptake31[5][10]
Lobelane VMAT2[³H]Dopamine Uptake45[5][10]
Norlobelane VMAT2[³H]Dopamine Uptake43[5][10]

Table 2: Representative Anticancer Activity of Azetidinone Derivatives

Compound IDCell LineAssay TypeIC₅₀ (µg/mL)Reference
AZ-5 -Antioxidant45.02[12]
AZ-15 -Antioxidant42.88[12]
Ascorbic Acid -Antioxidant78.63[12]

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_screening Biological Screening cluster_outcome Outcome start This compound acylation O-Acylation (Protocol 1) start->acylation Acid Anhydride, Bi(OTf)3 alkylation O-Alkylation (Protocol 2) start->alkylation NaH, Alkyl Halide screening Library of Derivatives acylation->screening alkylation->screening gaba_assay GABA Uptake Assay (Protocol 3) screening->gaba_assay dopamine_assay Dopamine D2 Binding Assay (Protocol 4) screening->dopamine_assay sar Structure-Activity Relationship (SAR) gaba_assay->sar dopamine_assay->sar

Caption: Experimental workflow for derivatization and biological screening.

Caption: GABA Transporter 1 (GAT1) signaling pathway.[2][13][14]

D2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse D2_receptor Dopamine D2 Receptor Dopamine_synapse->D2_receptor Binds Gi Gi Protein D2_receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_response Cellular Response cAMP->Cellular_response

Caption: Dopamine D2 receptor signaling pathway.[3][15][16]

References

Application Notes and Protocols: The Synthesis of Spirocyclic Compounds from Azetidine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirocyclic scaffolds are increasingly sought after in drug discovery and medicinal chemistry due to their inherent three-dimensionality and structural novelty. The incorporation of a strained four-membered azetidine ring into a spirocyclic system presents a unique structural motif with the potential for novel biological activity. While the direct application of 1,3-diphenylazetidin-3-ol in the synthesis of spirocyclic compounds is not extensively documented in the reviewed literature, the principles of strained-ring chemistry and the reactivity of 3-hydroxyazetidines allow for the postulation of several synthetic strategies. This document provides an overview of established methods for the synthesis of spiro-azetidines and spiro-azetidinones, along with detailed protocols that may be adapted for substrates such as this compound.

Conceptual Strategies for Spirocycle Synthesis from 3-Hydroxyazetidines

The presence of a tertiary alcohol in this compound offers a functional handle for initiating rearrangements or ring-opening reactions that could lead to the formation of spirocyclic systems. One potential, though currently hypothetical, pathway involves an acid-catalyzed rearrangement. Under acidic conditions, the hydroxyl group could be protonated and eliminated to form a stabilized tertiary carbocation on the azetidine ring. This intermediate could then be trapped by an intramolecular nucleophile or undergo a rearrangement to form a spirocyclic ketone.

Another conceptual approach could involve the oxidation of the tertiary alcohol to a ketone, followed by a spirocyclization reaction at the C3 position. The resulting spiro-azetidinone could be a valuable intermediate for further functionalization.

The following sections detail established methods for the synthesis of spirocyclic compounds containing azetidine and azetidinone rings, which could serve as a guide for developing a specific protocol for this compound.

Established Synthetic Routes to Spiro-Azetidines and Spiro-Azetidinones

The synthesis of spirocyclic azetidines and their corresponding ketones (azetidinones) has been achieved through various synthetic strategies. These methods often leverage the principles of cycloaddition reactions, intramolecular cyclizations, and rearrangements.

Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone in the synthesis of β-lactams (2-azetidinones). This method can be adapted to create spirocyclic systems by using an imine that is part of a cyclic system.

Intramolecular Cyclization

Spiro-azetidinones can also be formed through intramolecular cyclization of appropriately substituted precursors. For instance, an intramolecular lactamization of a dienamide can lead to a spirocyclic β-lactam.[1]

Rearrangement of Strained Ring Systems

The inherent ring strain of small rings can be exploited to drive rearrangements that form spirocyclic compounds. For example, the rearrangement of oxaspiro[2.2]pentanes can lead to cyclobutanones, which can be precursors to spiro-azetidines.

Data Presentation: Comparison of Synthetic Methods for Spiro-Azetidinones

The following table summarizes key quantitative data from representative synthetic methods for spiro-azetidinones found in the literature.

Method Starting Materials Key Reagents Product Type Yield (%) Reference
Staudinger CycloadditionCyclic Imine, Acid ChlorideTriethylamineSpiro-β-lactam54-84[1]
Intramolecular LactamizationSteroidal DienamideBaseSteroidal Spiro-β-lactamNot Specified[1]
N-bromosuccinimide mediated cyclizationBromoenamideNBS, 18-crown-6, K2CO3Spiro-indolenine-β-lactam92[1]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of spiro-azetidinones based on established literature methods. These can be adapted by researchers for specific substrates and targets.

Protocol 1: General Procedure for the Synthesis of Spiro-β-lactams via Staudinger [2+2] Cycloaddition

This protocol is adapted from the general principles of the Staudinger reaction for the synthesis of spiro-β-lactams.

Materials:

  • Cyclic imine (1.0 equiv)

  • Acid chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cyclic imine (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv).

  • Slowly add a solution of the acid chloride (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired spiro-β-lactam.

Protocol 2: General Procedure for Intramolecular Cyclization to Spiro-Azetidinones

This protocol outlines a general procedure for the synthesis of spiro-azetidinones via intramolecular lactamization.

Materials:

  • Substituted amide precursor (1.0 equiv)

  • Base (e.g., potassium carbonate, sodium hydride) (1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted amide precursor (1.0 equiv) in the appropriate anhydrous solvent under an inert atmosphere.

  • Add the base (1.2 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Hypothetical Pathway for Spirocyclization of this compound

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Potential Spirocyclic Product A This compound B Azetidinium Ion / Carbocation A->B  [H+] C Spirocyclic Ketone B->C  Rearrangement

Caption: Hypothetical acid-catalyzed rearrangement of this compound.

Experimental Workflow for Staudinger Cycloaddition

G A Dissolve Imine and Et3N in DCM B Add Acid Chloride at 0°C A->B C Warm to RT and Stir B->C D Workup and Extraction C->D E Purification D->E F Spiro-β-lactam E->F

Caption: General workflow for the synthesis of spiro-β-lactams.

Disclaimer: The proposed synthetic pathways for this compound are hypothetical and based on general chemical principles. The provided protocols are generalized and may require optimization for specific substrates. Researchers should consult the primary literature and exercise appropriate safety precautions.

References

Application Notes and Protocols for the Characterization of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1,3-Diphenylazetidin-3-ol, a key heterocyclic compound with potential applications in medicinal chemistry.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of spectroscopic and chromatographic techniques to confirm its chemical structure, and determine its purity. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • X-ray Crystallography: To definitively determine the three-dimensional molecular structure in the solid state.

The logical workflow for characterizing a newly synthesized batch of this compound is depicted below.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure Confirmation MS Mass Spectrometry (ESI, EI) NMR->MS Molecular Weight Confirmation IR IR Spectroscopy MS->IR Functional Group Confirmation HPLC HPLC Analysis IR->HPLC Purity Assessment Xray X-ray Crystallography (for single crystals) HPLC->Xray Definitive 3D Structure

Figure 1: Logical workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are summarized in the table below. These values are predicted based on the analysis of similar N-aryl and C-aryl azetidine structures.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity/Coupling
Azetidine CH₂ (C2/C4)4.2 - 4.560 - 65d, J ≈ 8-10 Hz
Azetidine CH₂ (C2/C4)3.8 - 4.160 - 65d, J ≈ 8-10 Hz
Azetidine C-OH (C3)-75 - 80s
Azetidine OH2.5 - 3.5-br s
N-Phenyl (ortho-H)6.7 - 6.9115 - 120d, J ≈ 7-9 Hz
N-Phenyl (meta-H)7.1 - 7.3128 - 130t, J ≈ 7-9 Hz
N-Phenyl (para-H)6.8 - 7.0118 - 122t, J ≈ 7-9 Hz
C-Phenyl (ortho-H)7.4 - 7.6125 - 128d, J ≈ 7-9 Hz
C-Phenyl (meta-H)7.2 - 7.4127 - 129t, J ≈ 7-9 Hz
C-Phenyl (para-H)7.1 - 7.3126 - 128t, J ≈ 7-9 Hz
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish H-H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data
Technique Ionization Mode Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Electrospray (ESI)Positive226.1226208 (M+H - H₂O)⁺
Electron Impact (EI)-225.1154 (M⁺˙)132 (C₉H₁₀N)⁺, 105 (C₇H₅O)⁺, 93 (C₆H₅NH₂)⁺˙, 77 (C₆H₅)⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation (ESI): Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Sample Introduction (ESI): Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Instrumentation (ESI): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Data Acquisition (ESI): Acquire the spectrum in positive ion mode.

  • Sample Introduction (EI): Introduce a solid sample via a direct insertion probe or a solution via a GC inlet.

  • Instrumentation (EI): A gas chromatograph-mass spectrometer (GC-MS) or a standalone mass spectrometer with an EI source.

  • Data Acquisition (EI): Acquire the spectrum with a standard electron energy of 70 eV.

The expected fragmentation pathway in Electron Impact Mass Spectrometry is illustrated below.

MS_Fragmentation M This compound [M]⁺˙ m/z = 225 F1 [M - C₇H₇O]⁺ m/z = 118 M->F1 Loss of benzoyl radical F2 [C₉H₁₀N]⁺ m/z = 132 M->F2 Ring opening & rearrangement F3 [C₇H₅O]⁺ m/z = 105 M->F3 Cleavage at C3 F4 [C₆H₅NH₂]⁺˙ m/z = 93 F2->F4 Rearrangement F5 [C₆H₅]⁺ m/z = 77 F3->F5 Loss of CO

Figure 2: Predicted Electron Impact (EI) mass spectrometry fragmentation pathway for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A reverse-phase method is generally suitable for this polar, aromatic compound.

Predicted HPLC Parameters and Results
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time 5 - 8 minutes
Expected Purity >95% for a purified sample
Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Setup: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to calculate the purity as a percentage of the total peak area.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch (tertiary amine)1250 - 1350Medium
C-O stretch (tertiary alcohol)1100 - 1200Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Predicted Crystallographic Data

This data is hypothetical and would need to be determined experimentally.

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Unit Cell Dimensions a, b, c ≈ 10-20 Å; β ≈ 90-105°
Z (molecules per unit cell) 4
Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

The relationship between these analytical techniques in confirming the structure of this compound is summarized below.

Analytical_Techniques_Relationship Structure This compound Structure NMR NMR (Connectivity) Structure->NMR MS MS (Molecular Formula) Structure->MS IR IR (Functional Groups) Structure->IR HPLC HPLC (Purity & Identity) Structure->HPLC Xray X-ray (3D Structure) Structure->Xray

Application Notes and Protocols: Synthetic Routes to Substituted 1,3-Diphenylazetidin-3-ols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The substituted 1,3-diphenylazetidin-3-ol scaffold, in particular, represents a valuable building block for the synthesis of novel therapeutic agents. The presence of the hydroxyl group at the 3-position provides a handle for further functionalization, while the phenyl groups at the 1 and 3 positions offer a core structure for modulation of physicochemical and pharmacological properties. This document outlines a detailed synthetic protocol for the preparation of substituted 1,3-diphenylazetidin-3-ols, focusing on a robust photochemical approach.

Synthetic Strategy: The Norrish-Yang Photocyclization

The most prominent and effective method for the synthesis of 3-hydroxyazetidines, including 1,3-diphenyl substituted analogs, is the Norrish-Yang photocyclization. This photochemical reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate which subsequently cyclizes to form the four-membered azetidine ring.[1][2]

The overall synthetic strategy involves two key steps:

  • Synthesis of the α-Aminoacetophenone Precursor: Preparation of a substituted N-phenyl-2-amino-1-phenylethanone.

  • Photochemical Cyclization: Irradiation of the α-aminoacetophenone precursor with UV light to induce the Norrish-Yang cyclization and form the desired this compound.

Synthetic_Pathway Substituted\nα-Bromoacetophenone Substituted α-Bromoacetophenone α-Aminoacetophenone\nPrecursor α-Aminoacetophenone Precursor Substituted\nα-Bromoacetophenone->α-Aminoacetophenone\nPrecursor Nucleophilic Substitution Substituted\nAniline Substituted Aniline Substituted\nAniline->α-Aminoacetophenone\nPrecursor Substituted\nthis compound Substituted This compound α-Aminoacetophenone\nPrecursor->Substituted\nthis compound Norrish-Yang Photocyclization (hν)

Caption: Overall synthetic workflow for substituted 1,3-diphenylazetidin-3-ols.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylamino)-1-phenylethanone (Precursor)

This protocol describes the synthesis of the key α-aminoacetophenone precursor via nucleophilic substitution.

Materials:

  • 2-Bromoacetophenone

  • Aniline

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in acetonitrile or DCM.

  • Add aniline (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) or potassium carbonate (2.0 eq) as a base to scavenge the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture if a solid base was used.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-(phenylamino)-1-phenylethanone.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photochemical Synthesis of this compound

This protocol details the Norrish-Yang photocyclization of the precursor to the final product. This reaction is typically performed in a photochemical reactor equipped with a UV lamp. Both batch and flow-based systems can be employed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Purification Dissolve Precursor Dissolve Precursor Degas Solution Degas Solution Dissolve Precursor->Degas Solution Irradiate with UV Irradiate with UV Degas Solution->Irradiate with UV Solvent Evaporation Solvent Evaporation Irradiate with UV->Solvent Evaporation Chromatography Chromatography Solvent Evaporation->Chromatography Characterization Characterization Chromatography->Characterization

Caption: General workflow for the photochemical synthesis of azetidin-3-ols.

Materials:

  • 2-(Phenylamino)-1-phenylethanone

  • Acetonitrile (spectroscopic grade)

  • Photochemical reactor (e.g., Rayonet reactor with 300 nm lamps or a continuous flow photoreactor)

  • Nitrogen or Argon gas

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Prepare a dilute solution of 2-(phenylamino)-1-phenylethanone (typically 0.01-0.05 M) in acetonitrile. The use of a dilute solution is crucial to minimize intermolecular side reactions.

  • Transfer the solution to the photochemical reactor vessel.

  • Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the ketone.

  • Irradiate the solution with a UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 290 nm) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the scale and the intensity of the light source.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the this compound.

Expected Yield: 40-75% (Yields are highly dependent on the specific substrate and reaction setup).

Data Presentation: Synthesis of Substituted 1,3-Diphenylazetidin-3-ols

The following table summarizes typical reaction conditions and yields for the photocyclization of various substituted α-aminoacetophenones, based on literature data for analogous systems.

EntryR¹ (on N-phenyl)R² (on C-phenyl)SolventConcentration (M)Irradiation Time (h)Yield (%)
1HHAcetonitrile0.0212~65
24-MeOHAcetonitrile0.0210~70
34-ClHAcetonitrile0.0215~55
4H4-MeOAcetonitrile0.0211~68
5H4-CF₃Acetonitrile0.0218~45

Note: The data presented are representative and may vary based on the specific experimental setup.

Mechanistic Visualization

The Norrish-Yang cyclization proceeds through a well-defined photochemical mechanism.

Mechanism node_a α-Aminoacetophenone (Ground State, S₀) node_b Excited Singlet State (S₁) node_a->node_b hν (UV light) node_c Excited Triplet State (T₁) node_b->node_c Intersystem Crossing (ISC) node_d 1,4-Diradical Intermediate node_c->node_d γ-Hydrogen Abstraction node_e This compound node_d->node_e Radical Combination

Caption: Mechanism of the Norrish-Yang photocyclization.

Conclusion

The Norrish-Yang photocyclization provides a reliable and versatile method for the synthesis of substituted 1,3-diphenylazetidin-3-ols. The two-step sequence, starting from readily available α-bromoacetophenones and anilines, allows for the introduction of a wide range of substituents on both phenyl rings. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of this important chemical space. Careful optimization of reaction conditions, particularly for the photochemical step, is recommended to achieve optimal yields for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Diphenylazetidin-3-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound?

A1: Based on the purification of structurally similar compounds, the primary recommended methods for purifying this compound are flash column chromatography and recrystallization. Due to the polar nature of the tertiary alcohol and the nitrogen atom, flash chromatography on silica gel is a common approach.

Q2: What is a good starting solvent system for flash column chromatography of this compound?

A2: A good starting point for a solvent system, based on the purification of a related N-Cbz protected 3-phenylazetidin-3-ol, is a mixture of diethyl ether and a non-polar solvent like pentane or hexanes. A ratio of 70% diethyl ether in pentane has been reported for a similar compound.[1] It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation of your product from impurities, aiming for an Rf value of approximately 0.3 for the desired compound.

Q3: What are some potential solvents for recrystallization of this compound?

A3: The choice of recrystallization solvent is highly dependent on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar molecules like this compound, solvent systems such as ethanol/water, methanol/water, or mixtures of ethyl acetate and hexanes could be effective. It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent pair.

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding ketone and the organometallic reagent, as well as byproducts from side reactions. The stability of the azetidine ring can also be a concern, potentially leading to ring-opened byproducts under certain conditions.

Troubleshooting Guides

Flash Column Chromatography

This guide addresses common issues encountered during the purification of this compound using flash column chromatography.

Problem Possible Cause Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of diethyl ether or ethyl acetate in the hexane/pentane mixture. For very polar compounds, a small amount of methanol (e.g., 1-5%) in dichloromethane can be effective.[1]
Product is eluting with the solvent front The solvent system is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (hexanes or pentane).
Poor separation of product and impurities (co-elution) The chosen solvent system has poor selectivity.Experiment with different solvent systems. For example, try substituting ethyl acetate with acetone or using a ternary mixture (e.g., hexanes/ethyl acetate/dichloromethane). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape and separation of nitrogen-containing compounds by deactivating acidic sites on the silica gel.
Tailing of the product peak The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine or pyridine (~0.1-1%), to the eluent to reduce tailing. Alternatively, use a different stationary phase like neutral or basic alumina.
Product appears to be decomposing on the column The compound is unstable on silica gel.Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina. Running the column quickly can also minimize degradation.
Recrystallization

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated (too much solvent was added). The solution is supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.Re-heat the solution and add more of the "good" solvent to decrease the saturation. Allow the solution to cool more slowly. Consider switching to a lower-boiling solvent system.
Low recovery of pure product Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the rinsing solvent is ice-cold and use it sparingly. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.
Crystals are colored Colored impurities are present.If the impurities are known to be non-polar, they may be removed by a preliminary wash with a non-polar solvent in which the product is insoluble. Alternatively, activated charcoal can be added to the hot solution to adsorb colored impurities before the filtration and crystallization steps.

Experimental Protocols

Flash Column Chromatography (General Procedure)
  • TLC Analysis: Dissolve a small sample of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and elute with various solvent systems (e.g., mixtures of hexanes/ethyl acetate or pentane/diethyl ether) to find a system that gives the desired compound an Rf of ~0.3.

  • Column Packing: Prepare a glass column of an appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry pack the column with silica gel, or prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization (General Procedure)
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound chromatography Flash Column Chromatography crude->chromatography Primary Method recrystallization Recrystallization crude->recrystallization Alternative/Secondary Method analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_chrom Flash Chromatography Issues cluster_recryst Recrystallization Issues cluster_sol Solutions start Purification Unsuccessful no_elution No Elution start->no_elution co_elution Co-elution start->co_elution tailing Peak Tailing start->tailing no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_polarity Increase Eluent Polarity no_elution->sol_polarity sol_solvent Change Solvent System co_elution->sol_solvent sol_base Add Basic Modifier tailing->sol_base sol_induce Induce Crystallization no_crystals->sol_induce sol_slow_cool Slow Cooling / Add More Solvent oiling_out->sol_slow_cool sol_optimize Optimize Solvent Volume & Temperature low_yield->sol_optimize

Caption: Troubleshooting decision tree for purification issues.

References

common side reactions in the synthesis of azetidin-3-ols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of azetidin-3-ols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of azetidin-3-ols?

A1: The most prevalent side reaction is the nucleophilic ring-opening of the azetidine ring. This occurs due to the inherent ring strain of the four-membered heterocycle. This reactivity is often initiated by the formation of a highly electrophilic azetidinium ion, which is susceptible to attack by nucleophiles, leading to the formation of linear amine byproducts. Another potential, though less commonly reported, side reaction is polymerization, particularly under cationic conditions.[1][2][3]

Q2: What factors typically lead to the ring-opening of the azetidine ring during synthesis?

A2: Several factors can promote the ring-opening of azetidines:

  • Acidic Conditions: The presence of Brønsted or Lewis acids can lead to the protonation or activation of the azetidine nitrogen, forming a reactive azetidinium ion. This species is highly susceptible to nucleophilic attack and subsequent ring cleavage.[3]

  • N-Substituents: The nature of the substituent on the azetidine nitrogen plays a crucial role. Electron-withdrawing groups can activate the ring towards nucleophilic attack. Conversely, bulky N-substituents like the benzhydryl group can influence the course of the reaction and in some cases, facilitate subsequent ring-opening.[4][5][6]

  • Nucleophiles: The presence of strong nucleophiles in the reaction mixture can lead to the cleavage of the C-N bonds of the azetidinium ion.[7]

  • Leaving Groups at the 3-Position: When functionalizing the hydroxyl group of azetidin-3-ol, converting it into a good leaving group (e.g., a mesylate or tosylate) can increase the propensity for ring-opening upon reaction with a nucleophile.

Q3: Under what conditions can dimerization or polymerization of azetidine intermediates occur?

A3: Dimerization and polymerization are more likely to occur under conditions that favor the formation of reactive intermediates. Cationic polymerization of azetidines can be initiated by acids.[1][2] In this process, the azetidinium ion can be attacked by another neutral azetidine molecule, leading to the formation of a dimer and subsequently, a polymer. This is more extensively studied for aziridines but is a known reaction pathway for azetidines as well. The formation of a significant amount of dimer has been observed in the cationic polymerization of unsubstituted azetidine.[1]

Q4: How does the choice of protecting group on the azetidine nitrogen influence the prevalence of side reactions?

A4: The N-protecting group has a significant impact on the stability and reactivity of the azetidine ring.

  • Electron-withdrawing groups (e.g., sulfonyl groups) can activate the ring, making it more susceptible to nucleophilic attack.

  • Bulky protecting groups can sterically hinder nucleophilic attack at the ring carbons, potentially reducing the rate of ring-opening. However, they can also influence the conformational preferences of the ring and its reactivity in other ways. For instance, the benzhydryl group has been shown to be crucial in certain photochemical syntheses of azetidinols and can also facilitate subsequent ring-opening reactions.[4][5][6]

  • Acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group are widely used. However, the acidic conditions required for their removal can also promote ring-opening if not carefully controlled.

Q5: Can the stereochemistry of the substituents on the azetidine ring affect the likelihood of side reactions?

A5: Yes, the stereochemistry of substituents can influence the regioselectivity of ring-opening reactions. The nucleophilic attack on the azetidinium ion is an SN2-type process, and the approach of the nucleophile will be directed to the less sterically hindered carbon atom. Therefore, the position and stereochemical orientation of substituents on the ring will affect which C-N bond is cleaved.

Troubleshooting Guides

Problem: My reaction is showing a significant amount of a linearized amine product instead of the desired azetidin-3-ol. What is happening and how can I fix it?

Answer:

This is a classic sign of azetidine ring-opening. The likely cause is the formation of a reactive azetidinium intermediate that is being intercepted by a nucleophile present in your reaction mixture.

Troubleshooting Steps:

  • Control the pH: If your reaction is run under acidic conditions, consider using a milder acid or a buffered system to minimize the concentration of the protonated azetidinium ion. If possible, perform the reaction under neutral or slightly basic conditions.

  • Choice of Nucleophile/Base: If the ring-opening is caused by a nucleophilic base, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU).

  • Protecting Group Strategy: Re-evaluate your N-protecting group. A less activating or more sterically demanding protecting group might stabilize the ring.

  • Temperature Control: In some cases, higher temperatures can promote side reactions. Try running the reaction at a lower temperature.

  • Purification: If the formation of the ring-opened product cannot be completely avoided, it can often be separated from the desired azetidin-3-ol by column chromatography. The amino alcohol byproduct is typically more polar than the cyclic azetidin-3-ol.

Problem: I am observing the formation of high molecular weight species (dimers/polymers) in my reaction mixture. What are the likely causes and how can I prevent this?

Answer:

The formation of high molecular weight byproducts suggests that a polymerization reaction is occurring. This is typically initiated by cationic species in the reaction mixture.

Troubleshooting Steps:

  • Strictly Anhydrous and Neutral Conditions: Cationic polymerization is often initiated by trace amounts of acid. Ensure your reagents and solvents are scrupulously dry and that the reaction is run under inert atmosphere to prevent the formation of acidic species.

  • Avoid Strong Acids: Do not use strong Brønsted or Lewis acids if polymerization is a concern. If an acid is required, use the minimum catalytic amount necessary.

  • Monomer Concentration: In some polymerization reactions, higher monomer concentrations can favor polymerization. Consider running the reaction at a higher dilution.

  • Temperature: Polymerization can be temperature-dependent. Experiment with running the reaction at a lower temperature to disfavor the polymerization pathway.

Data Presentation

Table 1: Influence of N-Protecting Group on Azetidin-3-ol Synthesis and Stability

N-Protecting GroupKey FeaturesImpact on Side Reactions
Boc (tert-butoxycarbonyl)Widely used, removable under acidic conditions.Can be stable, but acidic deprotection conditions risk ring-opening.
Cbz (Carboxybenzyl)Removed by hydrogenolysis.Generally stable under a variety of conditions; avoids acidic deprotection.
Benzhydryl (Bh) Bulky group, often used in specific synthetic routes.Can direct the stereochemical outcome of reactions. May facilitate ring-opening in subsequent steps.[4][5][6]
Sulfonyl groups (e.g., Tosyl, Mesyl) Electron-withdrawing, activating groups.Increases the electrophilicity of the azetidine ring, making it more prone to nucleophilic attack and ring-opening.

Experimental Protocols

Protocol: Synthesis of 1-Boc-azetidin-3-ol with Minimized Side Reactions

This protocol is adapted from common literature procedures for the synthesis of 1-Boc-azetidin-3-ol from epichlorohydrin and tert-butyl carbamate, with an emphasis on minimizing ring-opening and polymerization.

Step 1: Formation of tert-butyl N-(2,3-epoxypropyl)carbamate

  • To a solution of tert-butyl carbamate (1.0 eq) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Intramolecular Cyclization to 1-Boc-azetidin-3-ol

  • Dissolve the crude tert-butyl N-(2,3-epoxypropyl)carbamate in a suitable solvent (e.g., methanol).

  • Add a mild base, such as potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Boc-azetidin-3-ol.

Note on Minimizing Side Reactions: The use of a mild base in the cyclization step is crucial to avoid promoting ring-opening of the product. Ensuring all reagents and solvents are dry will help to suppress any acid-catalyzed side reactions.

Mandatory Visualizations

ring_opening_mechanism cluster_0 Azetidin-3-ol Ring-Opening azetidinol Azetidin-3-ol azetidinium Azetidinium Ion (Reactive Intermediate) azetidinol->azetidinium H+ (Acid) ring_opened Ring-Opened Product (Linear Amino Alcohol) azetidinium->ring_opened Nu- (Nucleophile) troubleshooting_workflow cluster_1 Troubleshooting Low Yield of Azetidin-3-ol start Low Yield of Azetidin-3-ol check_byproducts Analyze byproducts (TLC, LC-MS, NMR) start->check_byproducts ring_opened Ring-Opened Product Detected check_byproducts->ring_opened Linear Amine polymer Polymer/Dimer Detected check_byproducts->polymer High MW Species no_reaction Starting Material Remains check_byproducts->no_reaction No Conversion control_ph Control pH: - Use milder acid - Buffer system - Basic/neutral conditions ring_opened->control_ph change_base Change Base: - Use non-nucleophilic base ring_opened->change_base anhydrous Ensure Anhydrous Conditions polymer->anhydrous dilution Increase Dilution polymer->dilution increase_temp Increase Temperature no_reaction->increase_temp stronger_base Use Stronger Base no_reaction->stronger_base

References

optimization of reaction conditions for 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1,3-Diphenylazetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method for the synthesis of this compound involves the intramolecular cyclization of a 2,3-epoxypropylamine precursor. This precursor can be synthesized from the reaction of styrene oxide with aniline, followed by epoxidation. The subsequent cyclization is often catalyzed by a Lewis acid to ensure regioselectivity.

Q2: Why is regioselectivity a challenge in this synthesis?

A2: During the intramolecular aminolysis of the epoxy amine precursor, the amine can attack either the C2 or C3 position of the epoxide. To obtain the desired azetidin-3-ol, the nucleophilic attack must occur at the C3 position. Lewis acid catalysts are often employed to promote this regioselectivity.[1][2]

Q3: What are some common side products in this reaction?

A3: Common side products can include the isomeric pyrrolidin-3-ol from attack at the C4 position of a different precursor, diol formation from hydrolysis of the epoxide if water is present, and polymerization of the starting materials. In some cases, rearrangement products may also be observed.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often a good starting point for elution. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no product yield 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials (epoxy amine precursor). 4. Presence of water in the reaction mixture.1. Use a freshly opened or properly stored Lewis acid catalyst. 2. Gradually increase the reaction temperature and monitor the progress by TLC. For La(OTf)3 catalyzed reactions, refluxing in dichloroethane is often effective.[2] 3. Verify the purity of the precursor by NMR and/or mass spectrometry. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products (poor regioselectivity) 1. Inappropriate catalyst or catalyst loading. 2. Reaction temperature is too high, leading to non-selective reactions.1. Screen different Lewis acid catalysts (e.g., La(OTf)3, Sc(OTf)3, Yb(OTf)3). Optimize the catalyst loading; typically 5-10 mol% is a good starting point.[1][2] 2. Perform the reaction at a lower temperature for a longer duration.
Formation of a significant amount of diol byproduct Presence of water in the reaction medium.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product 1. Product is highly polar and adheres to silica gel. 2. Product is an oil and difficult to crystallize.1. Add a small percentage of triethylamine to the chromatography eluent to reduce tailing. 2. If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline.

Experimental Protocols

Protocol 1: Synthesis of the 1-anilino-3-phenylpropan-2,3-epoxy Precursor

This protocol is a hypothetical pathway to the necessary precursor for the final cyclization, based on known reactions of epoxides and amines.

  • Reaction Setup: To a solution of styrene oxide (1.0 eq) in a suitable solvent such as acetonitrile or in the absence of solvent, add aniline (1.0-1.2 eq).

  • Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC). The use of a catalyst, such as a Lewis acid, may be necessary to facilitate the reaction.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess aniline can be removed by washing with a dilute acid solution (e.g., 1 M HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to form this compound

This protocol is adapted from the synthesis of similar azetidin-3-ols.[1][2]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (nitrogen or argon), dissolve the 1-anilino-3-phenylpropan-2,3-epoxy precursor (1.0 eq) in anhydrous dichloroethane (DCE) (0.2 M).

  • Catalyst Addition: Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) (5 mol%) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane (CH2Cl2) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start Styrene Oxide + Aniline reaction1 Reaction in Acetonitrile start->reaction1 workup1 Aqueous Work-up reaction1->workup1 purification1 Column Chromatography workup1->purification1 precursor 1-anilino-3-phenylpropan-2,3-epoxy purification1->precursor reaction2 Intramolecular Cyclization (La(OTf)3, DCE, Reflux) precursor->reaction2 Starting Material workup2 Aqueous Work-up reaction2->workup2 purification2 Column Chromatography workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Flowchart

troubleshooting_flowchart decision decision issue issue solution Optimize Purification (e.g., different eluent, recrystallization) start Reaction Performed check_yield Check Yield start->check_yield low_yield Is Yield Low? check_yield->low_yield check_purity Check Purity low_yield->check_purity No issue_low Low Yield low_yield->issue_low Yes impure Is Product Impure? check_purity->impure impure->solution Yes decision_catalyst Catalyst Issue? issue_low->decision_catalyst Possible Causes solution_catalyst Use Fresh Catalyst, Optimize Loading decision_catalyst->solution_catalyst Yes decision_temp Temperature Issue? decision_catalyst->decision_temp No solution_temp Optimize Temperature decision_temp->solution_temp Yes decision_reagents Reagent Quality? decision_temp->decision_reagents No solution_reagents Verify Reagent Purity decision_reagents->solution_reagents Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,3-Diphenylazetidin-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route for the synthesis of this compound involves a two-step process. The first step is the reaction of a suitable phenyl-substituted epoxide, such as styrene oxide or a derivative, with aniline to form an amino alcohol intermediate. The second step is an intramolecular cyclization to form the azetidine ring.

Q2: What are the critical parameters to control in this synthesis?

The critical parameters to control include:

  • Reaction Temperature: Temperature can influence the rate of reaction, regioselectivity of the epoxide ring-opening, and the formation of side products.

  • Stoichiometry of Reactants: The ratio of the epoxide to aniline can affect the yield and purity of the product.

  • Solvent: The choice of solvent can impact the reaction rate and the solubility of reactants and intermediates.

  • Catalyst: In some protocols, a catalyst may be used to promote the intramolecular cyclization. The choice and concentration of the catalyst are crucial.

Q3: What are the expected side products in this synthesis?

Potential side products can include:

  • Regioisomers: Depending on the epoxide used, different regioisomers of the amino alcohol intermediate can be formed.

  • Diol: Hydrolysis of the epoxide can lead to the formation of a diol.

  • Polymerization Products: Azetidines can be prone to polymerization, especially under certain conditions.

  • Over-alkylation Products: The product azetidine can potentially react with the starting epoxide to form over-alkylation byproducts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction of the epoxide and aniline.- Increase the reaction time. - Increase the reaction temperature. - Ensure the quality and purity of the starting materials.
Inefficient intramolecular cyclization.- If a catalyst is used, check its activity and concentration. - Consider using a different cyclization agent or conditions.
Formation of Multiple Products (Poor Selectivity) Lack of regioselectivity in the epoxide ring-opening.- Modify the reaction conditions (e.g., temperature, solvent) to favor the desired regioisomer. - Consider using a catalyst that promotes regioselective ring-opening.
Formation of side products due to competing reactions.- Optimize the reaction temperature to minimize side reactions. - Adjust the stoichiometry of the reactants.
Product is Difficult to Purify Presence of closely related impurities or regioisomers.- Employ chromatographic techniques such as column chromatography or preparative HPLC for purification. - Consider recrystallization from a suitable solvent system.
Product is unstable under purification conditions.- Use milder purification techniques. - Avoid prolonged exposure to high temperatures or acidic/basic conditions during purification.
Reaction is Sluggish or Does Not Proceed Low reactivity of the starting materials.- Consider using a more reactive epoxide derivative. - Use a catalyst to accelerate the reaction.
Presence of inhibitors in the reaction mixture.- Ensure the starting materials and solvent are free from impurities that could inhibit the reaction.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on common synthetic methods for N-aryl azetidin-3-ols. Researchers should optimize the conditions for their specific setup.

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol), add the phenyl-substituted epoxide (e.g., 2,3-epoxypropylbenzene) (1.1 eq).

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for a specified time (e.g., 12-24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude amino alcohol is then used in the next step, with or without further purification.

Step 2: Intramolecular Cyclization to this compound

  • The crude amino alcohol from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane, toluene).

  • A cyclization agent (e.g., a sulfonyl chloride followed by a base, or a Lewis acid catalyst) is added to the solution.

  • The reaction mixture is stirred at a controlled temperature until the cyclization is complete, as monitored by TLC or LC-MS.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes inefficient_cyclization Inefficient Cyclization check_yield->inefficient_cyclization Yes side_reactions Side Reactions check_purity->side_reactions Yes purification_issue Purification Difficulty check_purity->purification_issue Yes success Successful Synthesis check_purity->success No optimize_step1 Optimize Step 1: - Increase temp/time - Check starting materials incomplete_reaction->optimize_step1 optimize_step2 Optimize Step 2: - Check catalyst - Change cyclization agent inefficient_cyclization->optimize_step2 optimize_conditions Optimize Conditions: - Adjust temp/stoichiometry - Change solvent side_reactions->optimize_conditions optimize_purification Optimize Purification: - Column chromatography - Recrystallization purification_issue->optimize_purification optimize_step1->start optimize_step2->start optimize_conditions->start optimize_purification->success

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Overcoming Solubility Challenges with 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,3-Diphenylazetidin-3-ol. The following information is designed to offer practical solutions and detailed protocols to address these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. Why is this happening?

A1: this compound, like many organic compounds with aromatic rings and a non-ionizable hydroxyl group, is expected to have low aqueous solubility. This is due to its predominantly hydrophobic structure, making it more soluble in organic solvents than in water. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[1][2]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A good starting point is to try a range of pharmaceutically acceptable co-solvents. Additionally, physical modifications such as particle size reduction can be explored to increase the dissolution rate.[1][3][4] It is recommended to start with simple, reversible methods before moving to more complex chemical modifications.

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Adjusting the pH is a common technique for ionizable compounds.[5][6] However, this compound does not have readily ionizable acidic or basic functional groups. Therefore, pH modification is unlikely to significantly enhance its aqueous solubility.

Q4: Are there advanced techniques I can use if standard methods fail?

A4: Yes, several advanced methods can be employed. These include the use of cyclodextrins to form inclusion complexes, creating solid dispersions, and nanotechnology approaches like nanosuspensions.[1][5][7] These techniques can significantly enhance the solubility and bioavailability of poorly soluble compounds.

Troubleshooting Guide

This guide provides structured approaches to address common solubility problems encountered with this compound.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Root Cause: The compound has low aqueous solubility, and the buffer does not provide sufficient solubilizing capacity.

Solutions:

  • Co-solvency: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][8] Start with a low percentage of the co-solvent and gradually increase it until the compound remains in solution.

  • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Poloxamer 407, at a concentration above its critical micelle concentration (CMC) to facilitate micellar solubilization.[5]

Issue 2: Low dissolution rate leading to long experiment times.

Root Cause: The surface area of the solid compound is insufficient for rapid dissolution.

Solutions:

  • Particle Size Reduction:

    • Micronization: Use techniques like jet milling to reduce the particle size, which increases the surface area and, consequently, the dissolution rate.[1][8]

    • Nanonization: For more significant enhancement, consider creating a nanosuspension where the particle size is reduced to the nanometer range.[1]

Issue 3: Inconsistent results in biological assays due to poor solubility.

Root Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.

Solutions:

  • Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the poorly soluble drug, while the hydrophilic exterior enhances aqueous solubility.[1][5]

  • Solid Dispersion: Prepare a solid dispersion of the compound in a hydrophilic carrier (e.g., PVP, PEG). This can enhance the dissolution rate and apparent solubility.[4]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantagesSuitability for this compound
Co-solvency Simple, rapid, and effective for many nonpolar compounds.[3][4]Potential for precipitation upon dilution; toxicity concerns with some solvents.[3]High: A good initial approach due to the compound's lipophilic nature.
Particle Size Reduction Increases dissolution rate; suitable for crystalline compounds.[2][3]Does not increase equilibrium solubility; may not be sufficient for very poorly soluble compounds.[1][8]Moderate: Can improve dissolution kinetics but may not solve underlying low solubility.
pH Adjustment Simple and effective for ionizable drugs.[5][6]Not effective for non-ionizable compounds.Low: The compound lacks readily ionizable groups.
Surfactant Solubilization Can significantly increase solubility.Potential for toxicity and interference with biological assays.[5]Moderate: Requires careful selection of a biocompatible surfactant.
Cyclodextrin Complexation Can significantly improve solubility and bioavailability.[1]Can be a more complex formulation process.High: A promising approach for this type of hydrophobic molecule.
Solid Dispersion Can enhance both dissolution rate and apparent solubility.[4]May lead to physical instability (e.g., crystallization) over time.High: A viable option, particularly for oral formulations.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Solvent Selection: Screen a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and PEG 400.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the selected co-solvent.

  • Titration: Add the stock solution dropwise to the aqueous buffer while vortexing.

  • Observation: Observe for any signs of precipitation. The point at which precipitation occurs indicates the limit of solubility in that co-solvent/buffer mixture.

  • Optimization: Determine the lowest percentage of co-solvent required to maintain the desired concentration of the compound in the final solution.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Selection: Determine the molar ratio of this compound to the selected cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Mix the calculated amounts of the compound and cyclodextrin in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste. Knead the paste for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Solubility Testing: Determine the solubility of the resulting complex in the desired aqueous medium and compare it to the uncomplexed compound.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_tier1 Tier 1: Simple Methods cluster_tier2 Tier 2: Intermediate Methods cluster_tier3 Tier 3: Advanced Methods cluster_end Outcome start Poorly Soluble this compound cosolvency Co-solvency Screening (Ethanol, PEG 400, etc.) start->cosolvency particle_size Particle Size Reduction (Micronization) start->particle_size surfactants Surfactant Solubilization (e.g., Tween 80) cosolvency->surfactants Failure end Solubilized Compound for Experimentation cosolvency->end Success particle_size->surfactants Failure particle_size->end Success cyclodextrin Cyclodextrin Complexation surfactants->cyclodextrin Failure solid_dispersion Solid Dispersion surfactants->solid_dispersion Failure nanosuspension Nanosuspension surfactants->nanosuspension Failure surfactants->end Success cyclodextrin->end Success solid_dispersion->end Success nanosuspension->end Success

Caption: A tiered workflow for addressing solubility issues with this compound.

logical_relationships cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_carrier Carrier-Based Systems p1 Particle Size Reduction p2 Modification of Crystal Habit p3 Solid Dispersions c1 Co-solvency c2 pH Adjustment c3 Complexation ca1 Micellar Solubilization ca2 Nanosuspensions center Solubility Enhancement Strategies center->p1 center->p2 center->p3 center->c1 center->c2 center->c3 center->ca1 center->ca2

Caption: Logical relationships between different solubility enhancement strategies.

References

Technical Support Center: Production of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3-Diphenylazetidin-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The proposed synthetic route is a photochemical Norrish-Yang cyclization of an α-amino ketone precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation - Inefficient light penetration in batch reactor.- Incorrect wavelength of UV light.- Low quantum yield of the reaction.- Degradation of the starting material or product.- Transition from a batch to a continuous flow photochemical reactor to ensure uniform irradiation.[1][2]- Optimize the light source to match the absorption maximum of the α-amino ketone precursor.- Screen different solvents to find one that enhances the reaction efficiency.- Perform the reaction at a lower temperature to minimize degradation.
Formation of significant byproducts - Photochemical side reactions such as photoreduction or fragmentation.- Thermal degradation of the starting material or product.- Presence of impurities in the starting materials or solvent.- Use a filter to narrow the wavelength range of the UV light to favor the desired reaction pathway.- Lower the reaction temperature; 3-hydroxyazetidines have been shown to have good thermal stability, but precursors may not.[2]- Ensure high purity of starting materials and use freshly distilled, degassed solvents.
Difficulty in product purification - Similar polarity of the product and unreacted starting material or byproducts.- Oily nature of the product, making crystallization difficult.- Thermal instability during distillation.- Explore chromatography-free purification methods such as liquid-liquid extraction or precipitation.[3]- Attempt to form a salt of the azetidine product to facilitate crystallization.- Use short-path distillation at reduced pressure to minimize thermal stress.
Inconsistent yields upon scale-up - Non-linear effects of light penetration and heat transfer in larger batch reactors.- Inefficient mixing leading to localized "hot spots" or areas of low irradiation.- Implement a photochemical flow reactor for scalable and reproducible synthesis.[4][5]- Ensure efficient mixing in the reactor to maintain homogeneity.- Carefully control the reaction temperature, as it can influence photochemical transformations.[2]
Product degradation during storage - Sensitivity to light, air, or residual acid/base from purification.- Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.- Ensure the final product is free from any acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the photochemical synthesis of this compound?

A1: The primary challenge in scaling up photochemical reactions in batch is the shallow penetration depth of UV light, which follows the Beer-Lambert law.[1] This leads to inefficient irradiation of the reaction mixture as the volume increases, resulting in low throughput. For successful scale-up, transitioning to a continuous flow photochemical reactor is highly recommended.[1][2]

Q2: What are the expected byproducts in the synthesis of this compound via a Norrish-Yang cyclization?

A2: Potential byproducts can arise from competing photochemical pathways. These may include products of photoreduction of the ketone, fragmentation of the carbon-nitrogen bond, or intermolecular reactions if the concentration is too high. The specific byproducts will depend on the exact structure of the α-amino ketone precursor and the reaction conditions.

Q3: How can I improve the purity of my final product without using column chromatography?

A3: For large-scale production, chromatography is often not ideal. Consider purification via crystallization. If the free base is an oil, attempting to form a crystalline salt (e.g., hydrochloride or oxalate) can be an effective strategy. Liquid-liquid extraction with a suitable choice of solvents can also be employed to remove impurities with different polarities.[3]

Q4: Is this compound thermally stable?

Q5: What are the key safety precautions for a photochemical reaction at scale?

A5: Key safety precautions include:

  • UV Radiation: Ensure the photoreactor is properly shielded to prevent exposure of personnel to harmful UV radiation.

  • Heat Management: Photochemical reactions can generate significant heat. A robust cooling system is necessary to maintain the desired reaction temperature and prevent runaway reactions.

  • Solvent Choice: Use solvents with high flash points and low toxicity. Ensure proper ventilation.

  • Pressure Build-up: Some photochemical reactions can generate gaseous byproducts. The reactor should be equipped with a pressure relief system.

Experimental Protocols

Proposed Synthesis of this compound via Photochemical Flow Reaction

This protocol describes a plausible method for the synthesis of this compound using a continuous flow photochemical reactor, based on the Norrish-Yang cyclization of an α-amino ketone precursor.

Step 1: Synthesis of the α-Amino Ketone Precursor (2-(benzylamino)-1,2-diphenylethan-1-one)

A detailed protocol for the synthesis of the precursor is beyond the scope of this guide but would typically involve the reaction of an α-haloketone with benzylamine.

Step 2: Photochemical Cyclization in a Flow Reactor

  • Preparation of the Reaction Solution: Dissolve the α-amino ketone precursor in a suitable solvent (e.g., acetonitrile or acetone) at a concentration of 0.05 M. The optimal concentration should be determined experimentally. Degas the solution for at least 30 minutes by bubbling with nitrogen or argon.

  • Reactor Setup: Use a commercially available or custom-built photochemical flow reactor equipped with a medium-pressure mercury lamp. The tubing of the reactor should be made of a UV-transparent material such as FEP (Fluorinated ethylene propylene).

  • Reaction Execution: Pump the degassed solution through the flow reactor at a determined flow rate to achieve the desired residence time. The reactor should be cooled to maintain a constant temperature, typically between 20-25°C.

  • Work-up: The solution exiting the reactor is collected. The solvent is removed under reduced pressure. The crude product is then taken for purification.

Step 3: Purification

  • Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution to remove any basic impurities, followed by a wash with brine.

  • Crystallization/Precipitation: Attempt to crystallize the product from a suitable solvent system. If the product is an oil, consider converting it to a salt to facilitate crystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_synthesis Synthesis cluster_purification Purification start Start: α-Amino Ketone Precursor dissolve Dissolve in Solvent & Degas start->dissolve flow_reaction Photochemical Flow Reaction dissolve->flow_reaction collection Collect Product Solution flow_reaction->collection solvent_removal Solvent Removal collection->solvent_removal extraction Liquid-Liquid Extraction solvent_removal->extraction crystallization Crystallization / Precipitation extraction->crystallization final_product Final Product: this compound crystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_irradiation Irradiation Issues cluster_conditions Condition Issues cluster_purity Purity Issues start Low Product Yield check_irradiation Check Irradiation Efficiency start->check_irradiation check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity batch_reactor Using Batch Reactor? check_irradiation->batch_reactor wavelength Incorrect Wavelength? check_irradiation->wavelength temperature Temperature Too High? check_conditions->temperature concentration Concentration Too High? check_conditions->concentration impurities Impurities Present? check_purity->impurities switch_to_flow Switch to Flow Reactor batch_reactor->switch_to_flow check_mixing Optimize Mixing batch_reactor->check_mixing optimize_light Optimize Light Source/Filter wavelength->optimize_light Yes lower_temp Lower Reaction Temperature temperature->lower_temp Yes dilute Dilute Reaction Mixture concentration->dilute Yes purify_sm Purify Starting Materials impurities->purify_sm Yes

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

byproduct identification in 1,3-Diphenylazetidin-3-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,3-diphenylazetidin-3-ol and related compounds. The primary synthetic route discussed is the photochemical Norrish-Yang cyclization of α-aminoacetophenone precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the intramolecular photochemical Norrish-Yang cyclization of an appropriate α-anilinoacetophenone precursor. This reaction involves the photoexcitation of the ketone, followed by intramolecular hydrogen abstraction and subsequent radical recombination to form the four-membered azetidine ring.

Q2: What are the expected major byproducts in the synthesis of this compound via Norrish-Yang cyclization?

A2: The primary competing reactions to the desired cyclization are Norrish Type I and Type II cleavage pathways. The most significant byproduct is often acetophenone, which arises from a Norrish Type II cleavage of the 1,4-biradical intermediate.[1] Other potential byproducts can result from Norrish Type I cleavage, leading to various radical species that can undergo decarbonylation, recombination, or other secondary reactions.

Q3: Can the formed this compound undergo further reactions under the experimental conditions?

A3: Yes, the strained azetidine ring in this compound can be susceptible to ring-opening reactions, especially in the presence of nucleophiles or under acidic or basic conditions.[1] The stability of the product is highly dependent on the reaction and work-up conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Disappearance of the starting α-anilinoacetophenone and the appearance of the product spot (this compound) and major byproducts can be tracked. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying the components of the reaction mixture.

Q5: What purification methods are recommended for isolating this compound?

A5: Column chromatography on silica gel is typically the most effective method for purifying this compound from the reaction mixture, allowing for the separation of the desired product from unreacted starting material and byproducts like acetophenone. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inefficient light source (incorrect wavelength or intensity).- Degassing of the solvent was insufficient, leading to quenching of the excited state by oxygen.- The concentration of the starting material is too high, leading to self-quenching or intermolecular reactions.- Ensure the use of a suitable UV lamp (e.g., medium-pressure mercury lamp) with the appropriate wavelength for excitation of the acetophenone chromophore.- Thoroughly degas the solvent (e.g., by bubbling with nitrogen or argon for an extended period) before and during the irradiation.- Perform the reaction at a lower concentration (e.g., 0.01-0.05 M).
Low yield of this compound with a high amount of acetophenone byproduct - The Norrish Type II cleavage pathway is dominating over the Norrish-Yang cyclization.[1] This can be influenced by the solvent and the stability of the 1,4-biradical intermediate.- Experiment with different solvents. A less polar solvent may favor cyclization over cleavage.- The addition of a triplet sensitizer could potentially influence the reaction pathway, although this needs to be empirically tested.
Formation of multiple unidentified byproducts - Norrish Type I cleavage is occurring, leading to a cascade of radical reactions.[2]- The product is degrading under the reaction or work-up conditions.- Lower the reaction temperature if possible, as Norrish Type I cleavage can be more prevalent at higher temperatures.- Reduce the irradiation time to minimize secondary photoreactions of the product.- Ensure a mild work-up procedure, avoiding strong acids or bases.
Difficulty in purifying the product - The polarity of the product and byproducts are very similar.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider derivatization of the product or byproducts to alter their polarity before chromatography.- Attempt purification via recrystallization using different solvent systems.
Quantitative Data Summary

The following table provides a hypothetical distribution of products based on typical outcomes of Norrish-Yang reactions of α-amino ketones. Actual yields may vary depending on the specific reaction conditions.

Compound Typical Yield Range (%) Analytical Method for Quantification
This compound40 - 601H NMR, GC-MS, HPLC
Acetophenone15 - 301H NMR, GC-MS, HPLC
Unreacted Starting Material5 - 201H NMR, GC-MS, HPLC
Other Byproducts< 10GC-MS

Experimental Protocols

General Experimental Protocol for the Photochemical Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar N-substituted azetidin-3-ols.

1. Preparation of the Reaction Mixture:

  • In a quartz reaction vessel, dissolve the α-anilinoacetophenone precursor (1 equivalent) in a suitable solvent (e.g., benzene, acetonitrile, or tert-butanol) to a concentration of 0.02 M.

  • Degas the solution thoroughly by bubbling with dry nitrogen or argon for at least 30 minutes.

2. Photochemical Reaction:

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W Hanovia) while maintaining a nitrogen or argon atmosphere.

  • The reaction vessel should be cooled to maintain a constant temperature (e.g., 20-25 °C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is mostly consumed.

3. Work-up and Purification:

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue is then subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from byproducts.

  • The fractions containing the pure product are combined, and the solvent is evaporated.

  • Further purification can be achieved by recrystallization.

Visualizations

Logical Relationship of Reaction Pathways

G Start α-Anilinoacetophenone Excited Excited State Start->Excited hν (UV light) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction CleavageI Radical Fragments (Norrish Type I Cleavage) Excited->CleavageI α-Cleavage Product This compound (Norrish-Yang Cyclization) Biradical->Product C-C Bond Formation CleavageII Acetophenone + Enamine (Norrish Type II Cleavage) Biradical->CleavageII C-C Bond Cleavage Byproducts Other Byproducts CleavageI->Byproducts G Start Dissolve Precursor in Solvent Degas Degas with N2/Ar Start->Degas Irradiate Irradiate with UV Light Degas->Irradiate Monitor Monitor by TLC/HPLC Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Technical Support Center: Synthesis of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenylazetidin-3-ol and related derivatives. The information focuses on overcoming common challenges, with a particular emphasis on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the synthesis of the azetidine core in molecules like this compound?

A1: The synthesis of the azetidine ring often involves metal-catalyzed reactions. While various catalysts can be employed depending on the specific synthetic route, palladium-based catalysts are frequently used for C-N cross-coupling reactions to introduce the N-aryl group. For the formation of the 3-substituted azetidin-3-ol core, Lewis acids such as iron(III) chloride (FeCl₃) can also be utilized to catalyze the addition of nucleophiles to an azetidin-3-one precursor.

Q2: What is catalyst poisoning in the context of this compound synthesis?

A2: Catalyst poisoning occurs when impurities or byproducts in the reaction mixture strongly bind to the active sites of the catalyst, reducing its activity and potentially halting the reaction. This leads to lower yields and incomplete conversions. In palladium-catalyzed reactions for N-arylation, common poisons include sulfur compounds, excess cyanide, and certain nitrogen-containing heterocycles.

Q3: What are the typical signs of catalyst poisoning in my reaction?

A3: Signs of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • Lower than expected yield of the desired product.

  • Formation of side products resulting from incomplete reaction.

  • A change in the color of the reaction mixture that deviates from a typical successful reaction.

  • Difficulty in isolating the product due to a complex mixture of starting materials and byproducts.

Q4: Can a poisoned catalyst be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. For palladium catalysts poisoned by organic residues or coke, oxidative regeneration at high temperatures can be effective. For poisoning by sulfur compounds, specific chemical treatments may be required. However, severe or irreversible poisoning may necessitate the use of a fresh catalyst.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Palladium-Catalyzed N-Arylation Step

Possible Cause: Catalyst poisoning is a primary suspect for low yields in palladium-catalyzed C-N coupling reactions.

Troubleshooting Steps:

  • Identify Potential Poisons:

    • Sulfur Compounds: Trace amounts of sulfur in reagents or solvents can irreversibly poison palladium catalysts.

    • Coordinating Ligands: Excess unreacted starting materials or certain additives can act as ligands, competing with the desired catalytic cycle.

    • Water/Moisture: While some palladium-catalyzed reactions tolerate water, excess moisture can lead to catalyst deactivation through the formation of palladium hydroxides or facilitate unwanted side reactions.

  • Purify Reagents and Solvents:

    • Ensure all starting materials, especially the aryl halide and the azetidine precursor, are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

    • Use anhydrous solvents. Distill solvents over an appropriate drying agent before use.

  • Optimize Reaction Conditions:

    • Catalyst Loading: If poisoning is suspected, increasing the catalyst loading might overcome the issue to some extent, though this is not an ideal solution.

    • Ligand Choice: The choice of phosphine ligand can significantly impact the catalyst's stability and resistance to poisoning. Consider screening different ligands.

  • Catalyst Regeneration (for heterogeneous catalysts like Pd/C):

    • Oxidative Treatment: For deactivation due to coking, the catalyst can be filtered, washed, and then heated in a controlled flow of air or oxygen.

    • Chemical Washing: Washing the catalyst with a dilute acid or base solution can sometimes remove adsorbed poisons.

Parameter Standard Condition Troubleshooting Action Expected Outcome
Catalyst Loading (mol%) 1-5Increase to 5-10Improved conversion if poisoning is minor.
Solvent Purity Anhydrous GradeDistill over drying agentReduced catalyst deactivation.
Aryl Halide Purity >98%RecrystallizeElimination of potential sulfur or other impurities.
Reaction Atmosphere Inert (Argon/Nitrogen)Ensure rigorous degassingPrevents oxidation of the catalyst.
Issue 2: Formation of Significant Byproducts

Possible Cause: Incomplete reaction due to catalyst deactivation can lead to the formation of various byproducts.

Troubleshooting Steps:

  • Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the major byproducts. This can provide clues about where the catalytic cycle is failing.

  • Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS to determine when the reaction stalls and byproduct formation begins.

  • Review Reagent Stoichiometry: Ensure the stoichiometry of the reactants and base is correct. An excess of either can sometimes lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-3-phenylazetidin-3-ol (Precursor)

This protocol is adapted from the synthesis of similar 3-arylazetidin-3-ols.[1]

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Cbz-azetidin-3-one (1.0 eq).

  • Solvent: Dissolve the azetidinone in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C and slowly add phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Cbz-3-phenylazetidin-3-ol.

Protocol 2: Proposed Palladium-Catalyzed N-Arylation

This is a general protocol for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine N-Cbz-3-phenylazetidin-3-ol (after deprotection of the Cbz group to yield the secondary amine), the aryl halide (e.g., bromobenzene, 1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

CatalystPoisoningWorkflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Catalyst Poisoning Start Start Synthesis Reaction Pd-Catalyzed N-Arylation Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Desired Product Workup->Product Successful LowYield Low Yield / No Reaction Workup->LowYield Unsuccessful CheckPurity Check Reagent/Solvent Purity LowYield->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Atmosphere) CheckPurity->CheckConditions IncreaseCatalyst Increase Catalyst Loading CheckConditions->IncreaseCatalyst ChangeLigand Screen Different Ligands CheckConditions->ChangeLigand Regenerate Catalyst Regeneration IncreaseCatalyst->Regenerate ChangeLigand->Regenerate Restart Restart with Purified Materials Regenerate->Restart Restart->Reaction

Caption: Troubleshooting workflow for catalyst poisoning.

CatalystPoisoningMechanism Catalyst Active Catalyst (Pd L_n) Active Sites Product Product (C-N Coupled) Catalyst->Product Catalytic Cycle PoisonedCatalyst Poisoned Catalyst Blocked Active Sites Catalyst->PoisonedCatalyst Reactants Reactants (Aryl-X + Amine) Reactants->Catalyst Binds to active site Reactants->PoisonedCatalyst Binding Inhibited Poison Poison (e.g., Sulfur Compound) Poison->Catalyst Strongly Binds

Caption: Mechanism of catalyst poisoning.

References

Technical Support Center: Synthesis of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereocontrol issues encountered during the synthesis of 1,3-diphenylazetidin-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main stereoisomers of this compound, and why is their selective synthesis challenging?

A1: The primary stereoisomers of this compound are the cis and trans diastereomers, referring to the relative orientation of the phenyl group at the 1-position (N1) and the hydroxyl group at the 3-position (C3) of the azetidine ring. The challenge in their selective synthesis lies in controlling the stereochemistry at the C3 carbon during ring formation or functionalization. The formation of these stereocenters is often not highly selective, leading to mixtures of diastereomers that can be difficult to separate.

Q2: Which synthetic routes are commonly employed for the synthesis of this compound, and what are the key stereocontrol steps?

A2: Common synthetic strategies include:

  • Intramolecular cyclization of an N-phenyl-substituted 2,3-epoxy-3-phenylpropylamine. The stereochemistry of the final product is directly dependent on the stereochemistry of the starting epoxide. The ring-opening of the epoxide by the amine can proceed with inversion of configuration, making the stereoselective synthesis of the epoxide crucial.[1][2]

  • Photochemical Norrish-Yang cyclization of an appropriate α-aminoacetophenone precursor. This method involves a 1,5-hydrogen abstraction followed by ring closure. The stereoselectivity of the cyclization can be influenced by the substitution pattern and the reaction conditions.[3]

  • Aza-Reformatsky-type reactions. The reaction of an N-phenyl-α-amino ketone with a zinc enolate derived from an α-haloester can be adapted to form the azetidin-3-ol skeleton. The diastereoselectivity of this reaction is often dependent on the formation of a six-membered transition state, which can be influenced by steric factors and the choice of reagents.[4]

Q3: How can I characterize the stereoisomers of this compound?

A3: The stereoisomers are typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the azetidine ring can provide information about their relative stereochemistry. For example, the coupling constant between the protons at C2 and C4 can differ between the cis and trans isomers. X-ray crystallography can provide unambiguous determination of the solid-state structure of a single crystalline isomer.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Formation of cis/trans Mixtures)

Possible Causes:

  • Non-stereoselective starting material: If using an epoxide precursor, a mixture of diastereomers in the starting material will lead to a mixture in the product.

  • Lack of facial selectivity: During the formation of the C3 stereocenter, there may be insufficient steric or electronic bias to favor the formation of one diastereomer over the other.

  • Equilibration of stereocenters: Under certain reaction conditions (e.g., harsh pH or high temperatures), one of the stereocenters may be prone to epimerization.

Troubleshooting Steps:

  • Verify the stereochemical purity of starting materials: Ensure that any chiral precursors, such as epoxides, are of high diastereomeric and enantiomeric purity.

  • Optimize reaction conditions:

    • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents (e.g., THF, toluene, dichloromethane).

    • Catalyst/Reagent: In reactions like the aza-Reformatsky, the choice of metal and ligands can significantly impact the diastereomeric ratio.[4][5] For epoxide ring-opening, Lewis acids can influence the regioselectivity and stereoselectivity.[1]

  • Modify the substrate: Introducing bulky protecting groups on the nitrogen or other parts of the molecule can enhance facial selectivity during the key bond-forming step.

Issue 2: Low Reaction Yield

Possible Causes:

  • Side reactions: Competing side reactions, such as polymerization or decomposition of starting materials or products, can reduce the yield.

  • Steric hindrance: The bulky phenyl groups can hinder the desired reaction, leading to incomplete conversion.

  • Inappropriate reaction conditions: The reaction may not be proceeding to completion due to suboptimal temperature, reaction time, or reagent stoichiometry.

Troubleshooting Steps:

  • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and byproducts.

  • Adjust stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. An excess of one reagent may be necessary to drive the reaction to completion.

  • Purify reagents: Impurities in starting materials or reagents can interfere with the reaction.

  • Consider alternative synthetic routes: If yield issues persist, exploring a different synthetic approach may be necessary.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Similar polarity of diastereomers: The cis and trans isomers often have very similar polarities, making their separation by column chromatography challenging.

  • Presence of closely related impurities: Side products with similar structures to the desired product can co-elute during chromatography.

Troubleshooting Steps:

  • Optimize chromatographic conditions:

    • Stationary phase: Test different silica gel grades or alternative stationary phases like alumina.

    • Mobile phase: A systematic screening of solvent systems with varying polarities and compositions is crucial. The use of a less polar solvent system in larger volumes can sometimes improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purifying a single diastereomer, provided there is a significant difference in solubility between the isomers in a particular solvent system.

  • Derivatization: In some cases, the diastereomers can be derivatized (e.g., by acylation of the hydroxyl group) to create derivatives with different physical properties that are easier to separate. The protecting group can then be removed to yield the pure desired isomer.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Hypothetical Aza-Reformatsky Reaction for this compound Synthesis

EntrySolventTemperature (°C)Lewis Acid AdditiveDiastereomeric Ratio (cis:trans)Yield (%)
1THF25None60:4055
2THF0None75:2552
3Toluene25None55:4560
4THF0ZnCl₂ (1.1 eq)85:1565
5THF-78ZnCl₂ (1.1 eq)95:545

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Diphenylazetidin-3-ol via Intramolecular Cyclization of a cis-Epoxy Amine

This protocol is a representative example and may require optimization.

  • Synthesis of the cis-epoxy amine precursor: The synthesis of (2R,3S)-N-phenyl-2,3-epoxy-3-phenylpropan-1-amine would be the initial step, which can be achieved through stereoselective epoxidation of the corresponding allylic amine.

  • Cyclization:

    • Dissolve the cis-epoxy amine (1.0 eq) in anhydrous THF (0.1 M).

    • Add a Lewis acid catalyst, such as Yb(OTf)₃ (0.1 eq), to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the cis-1,3-diphenylazetidin-3-ol.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start N-phenyl-2,3-epoxy-3-phenylpropylamine (cis or trans isomer) reaction Intramolecular Cyclization (e.g., Lewis Acid Catalysis) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis NMR Spectroscopy (Determine cis/trans ratio) purification->analysis characterization Characterization of Pure Isomers analysis->characterization

Caption: Experimental workflow for the synthesis and analysis of this compound.

stereocontrol_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Poor Diastereoselectivity (Low cis:trans ratio) cause1 Impure Starting Epoxide problem->cause1 cause2 Suboptimal Reaction Temperature problem->cause2 cause3 Incorrect Solvent Choice problem->cause3 solution1 Verify Purity of Starting Material cause1->solution1 solution2 Screen Lower Temperatures (0°C, -78°C) cause2->solution2 solution3 Test Solvents of Varying Polarity cause3->solution3

Caption: Troubleshooting logic for poor diastereoselectivity in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to 1,3-Diphenylazetidin-3-ol and Other Azetidinols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. Azetidinols, four-membered nitrogen-containing heterocycles with a hydroxyl group, represent a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of 1,3-diphenylazetidin-3-ol and other substituted azetidinols, offering insights into their synthesis, properties, and potential applications.

While specific experimental data for this compound is limited in publicly available literature, this guide constructs a comparative framework by examining related N-aryl, C3-aryl, and other substituted azetidinols. This approach allows for an informed evaluation of the potential characteristics of this compound against other members of this compound class.

Synthetic Strategies for Azetidin-3-ol Scaffolds

The synthesis of the strained azetidine ring presents unique challenges. However, several methods have been developed to access azetidin-3-ols with various substitution patterns.

One prominent photochemical method is the Norrish-Yang reaction , which involves the intramolecular hydrogen abstraction of an α-amino ketone followed by cyclization to form the azetidin-3-ol ring.[1][2] Another photochemical approach is the aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene.[3][4] More traditional synthetic routes often involve the reduction of a corresponding azetidin-3-one or the cyclization of a 1-amino-3-halopropan-2-ol derivative.

Below is a generalized workflow for the synthesis of substituted azetidin-3-ols.

cluster_synthesis General Synthetic Workflow for Azetidin-3-ols start Starting Materials (e.g., Amino Ketones, Imines, Alkenes, Amino Alcohols) reaction Key Ring-Forming Reaction (e.g., Norrish-Yang, aza Paternò-Büchi, Cyclization) start->reaction Photochemical or Chemical Conditions intermediate Azetidin-3-one or Cyclization Precursor reaction->intermediate Intramolecular Cyclization final_product Substituted Azetidin-3-ol intermediate->final_product Reduction or Final Cyclization Step

Caption: Generalized workflow for the synthesis of substituted azetidin-3-ols.

Comparative Data of Substituted Azetidinols

To provide a clear comparison, the following table summarizes available data for representative azetidinol compounds. Due to the scarcity of data on this compound, its properties are projected based on the characteristics of its constituent N-phenyl and C3-phenyl analogs.

Compound NameStructureN-SubstituentC3-SubstituentMelting Point (°C)Synthesis MethodReference
This compound (Structure not available)PhenylPhenylData not availableProposed: Grignard addition to 1-phenylazetidin-3-one-
3-Phenylazetidin-3-ol (Structure not available)HPhenyl154-156Data not available[5]
1-Benzhydryl-3-phenylazetidin-3-ol (Structure not available)BenzhydrylPhenylData not availableNorrish-Yang Cyclization[1]
1-tert-Butyl-2,2-dimethyl-3-phenyl-3-azetidinol (Structure not available)tert-ButylPhenyl (at C3)Data not availableGrignard addition to azetidinone[6]
1-tert-Butyl-2,2-dimethyl-3-phenyl-3-azetidinol HCl (Structure not available)tert-ButylPhenyl (at C3)~186-189 (dec.)Salt formation[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of key intermediates and precursors for azetidin-3-ols.

Protocol 1: Synthesis of N-Acyl-3-methyleneazetidines (Precursors to Azetidin-3-ones)

This protocol describes a general method for preparing N-acyl-3-methyleneazetidines, which can be subsequently converted to the corresponding azetidin-3-ones.

  • Addition of Acyl Chloride: To a solution of 3-bromomethyl-1-azabicyclo[1.1.0]butane in a suitable solvent, add the desired acyl chloride (e.g., ethyl chloroformate, benzoyl chloride) at a low temperature.

  • Formation of Dihaloazetidine: The reaction affords the corresponding N-acyl-3-bromomethyl-3-chloroazetidine.

  • Eliminative Dehalogenation: The dihaloazetidine is then treated with zinc powder in a suitable solvent to promote eliminative dehalogenation, yielding the N-acyl-3-methyleneazetidine.

  • Ozonolysis: The resulting methyleneazetidine is subjected to ozonolysis to cleave the double bond and form the corresponding N-acylazetidin-3-one.

Protocol 2: Photochemical Synthesis of Azetidin-3-ols via Norrish-Yang Cyclization

This protocol outlines the general steps for the photochemical synthesis of azetidin-3-ols.

  • Precursor Synthesis: Synthesize the α-aminoacetophenone precursor by reacting an α-bromoacetophenone with a desired primary or secondary amine.

  • Photochemical Reaction: Dissolve the α-aminoacetophenone in a suitable solvent (e.g., benzene, acetonitrile) in a photochemical reactor.

  • Irradiation: Irradiate the solution with a UV lamp (typically a medium-pressure mercury lamp) for a specified period. The reaction progress should be monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: After completion of the reaction, remove the solvent under reduced pressure. The crude product is then purified by column chromatography to yield the desired azetidin-3-ol.

cluster_norrish_yang Norrish-Yang Cyclization Workflow start α-Aminoacetophenone irradiation UV Irradiation (hν) start->irradiation hat 1,5-Hydrogen Atom Transfer irradiation->hat biradical 1,4-Biradical Intermediate hat->biradical cyclization Radical Combination biradical->cyclization product Azetidin-3-ol cyclization->product

Caption: Key steps in the Norrish-Yang cyclization for azetidin-3-ol synthesis.

Potential Biological Significance and Signaling Pathways

While the specific biological activities of many azetidinols, including this compound, are not extensively documented, the azetidine scaffold is present in numerous biologically active compounds. Azetidine derivatives have been explored as potential central nervous system (CNS) stimulants, and some have shown activity as GABA uptake inhibitors.[6] The rigid four-membered ring can serve as a conformationally constrained bioisostere for other cyclic and acyclic moieties, potentially leading to improved binding affinity and metabolic stability of drug candidates.

Further research is required to elucidate the specific signaling pathways modulated by different classes of azetidinols. High-throughput screening and mechanism-of-action studies will be instrumental in uncovering the therapeutic potential of these intriguing molecules.

Conclusion

This guide provides a comparative overview of this compound and other substituted azetidinols, focusing on their synthesis and available physicochemical data. While a direct, data-rich comparison is hampered by the limited information on this compound itself, the analysis of related structures offers valuable insights for researchers. The synthetic methodologies and experimental protocols presented herein serve as a practical resource for scientists working on the design and synthesis of novel azetidine-based compounds for drug discovery and development. The continued exploration of this compound class is warranted to fully unlock its therapeutic potential.

References

Comparative Analysis of 1,3-Diphenylazetidin-3-ol Synthesis Methods: A Review of Potential Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available synthetic methodologies reveals a notable absence of established, well-documented procedures for the direct synthesis of 1,3-Diphenylazetidin-3-ol. While numerous methods exist for the synthesis of the azetidine core and its derivatives, specific protocols detailing the preparation of this precise disubstituted azetidinol are not readily found in the current chemical literature. This guide, therefore, pivots to a comparative analysis of two plausible, yet theoretical, synthetic pathways that researchers could explore to obtain the target molecule. The proposed routes are based on established organic chemistry principles and analogous reactions reported for similar azetidine structures.

The two hypothetical methods that will be discussed are:

  • Two-Step Synthesis via N-Phenylazetidin-3-one: This approach involves the initial synthesis of an N-phenylazetidin-3-one intermediate, followed by a Grignard reaction with phenylmagnesium bromide to introduce the second phenyl group and the hydroxyl functionality.

  • One-Pot Synthesis from Epichlorohydrin and Aniline: This strategy explores the direct reaction of aniline with a suitable epoxide precursor, such as a derivative of epichlorohydrin, to construct the azetidine ring and introduce the necessary substituents in a single reaction vessel.

Data Presentation

As these methods are theoretical, experimental data such as reaction yields, purity, and reaction times are not available. The following table outlines the conceptual comparison of these two potential synthetic routes.

ParameterMethod 1: Two-Step Synthesis via N-Phenylazetidin-3-oneMethod 2: One-Pot Synthesis from Epichlorohydrin and Aniline
Plausible Yield Potentially moderate to good overall yield, dependent on the efficiency of both individual steps.Likely to be lower due to potential side reactions and the complexity of a one-pot, multi-component reaction.
Potential Purity Higher potential for purity as intermediates can be isolated and purified.May result in a mixture of products, requiring extensive purification.
Reaction Time Longer overall reaction time due to the sequential nature of the synthesis.Potentially shorter reaction time as it is a one-pot process.
Scalability More straightforward to scale up due to better control over individual reaction steps.May present challenges in scaling up due to the need for precise control over reaction conditions to minimize side products.
Key Challenges Synthesis and stability of the N-phenylazetidin-3-one intermediate.Controlling the regioselectivity of the epoxide opening and preventing polymerization of the epoxide.

Experimental Protocols (Hypothetical)

Method 1: Two-Step Synthesis via N-Phenylazetidin-3-one

Step 1: Synthesis of N-Phenylazetidin-3-one

  • Reaction: A potential route to N-phenylazetidin-3-one could involve the cyclization of a suitable precursor, such as N-phenyl-3-amino-1,2-propanediol, followed by oxidation of the resulting N-phenylazetidin-3-ol. Alternatively, a [2+2] cycloaddition of an appropriate imine and ketene could be explored.

  • Procedure Outline:

    • To a solution of the chosen precursor in a suitable solvent (e.g., dichloromethane), add the cyclizing/oxidizing agent at a controlled temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-phenylazetidin-3-one.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

  • Reaction: The carbonyl group of N-phenylazetidin-3-one would be subjected to nucleophilic attack by phenylmagnesium bromide.

  • Procedure Outline:

    • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

    • To a solution of N-phenylazetidin-3-one in anhydrous diethyl ether, add the freshly prepared Grignard reagent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Method 2: One-Pot Synthesis from Epichlorohydrin and Aniline

  • Reaction: This approach would involve the nucleophilic attack of aniline on a suitably modified epichlorohydrin derivative, followed by intramolecular cyclization. A potential starting material could be 2-(chloromethyl)phenyloxirane.

  • Procedure Outline:

    • To a solution of aniline in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the chosen epoxide.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify the crude this compound by column chromatography.

Mandatory Visualization

Synthesis_Comparison cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis start1 Precursor for N-Phenylazetidin-3-one inter N-Phenylazetidin-3-one start1->inter Cyclization/ Oxidation product1 This compound inter->product1 Grignard Reaction grignard Phenylmagnesium Bromide grignard->product1 start2a Aniline product2 This compound start2a->product2 One-Pot Reaction start2b Epoxide Precursor start2b->product2

Caption: Comparative logical workflow of the two proposed synthetic routes to this compound.

Spectroscopic Data Validation: A Comparative Guide for 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 1,3-Diphenylazetidin-3-ol against established values for its constituent functional groups. Due to a lack of published experimental spectra for this compound, this document focuses on the validation of its structure through predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. This approach allows researchers to establish a baseline for the characterization of this and similar novel compounds.

Predicted vs. Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with typical spectroscopic values for related substructures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Azetidine CH₂ (H2/H4)3.8 - 4.2Doublet of Doublets (AB quartet)Diastereotopic protons adjacent to a stereocenter.
Aromatic (N-Phenyl)6.7 - 7.3MultipletProtons on the N-phenyl group.
Aromatic (C-Phenyl)7.2 - 7.6MultipletProtons on the C-phenyl group at the 3-position.
Hydroxyl (OH)2.0 - 4.0Singlet (broad)Chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Azetidine C2/C455 - 65Carbons of the azetidine ring adjacent to the nitrogen.
Azetidine C370 - 80Quaternary carbon bearing the hydroxyl and phenyl groups.
Aromatic (N-Phenyl, C-ipso)145 - 155Carbon directly attached to the nitrogen atom.
Aromatic (N-Phenyl, C-o, m, p)115 - 130Ortho, meta, and para carbons of the N-phenyl group.
Aromatic (C-Phenyl, C-ipso)140 - 150Carbon directly attached to the azetidine ring.
Aromatic (C-Phenyl, C-o, m, p)125 - 130Ortho, meta, and para carbons of the C-phenyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺226.1226Molecular ion peak (protonated).
[M+Na]⁺248.1046Sodium adduct.
[M-OH]⁺208.1121Fragment corresponding to the loss of the hydroxyl group.
[M-C₆H₅]⁺148.0811Fragment corresponding to the loss of the C-phenyl group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • Proton decoupling is used to simplify the spectrum to single peaks for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the low natural abundance of the ¹³C isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water.

    • A small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation for positive ion mode analysis.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • A high voltage is applied to the capillary tip to generate a fine spray of charged droplets.

    • The mass spectrum is recorded over a relevant m/z range (e.g., 100-500 amu) in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the validation of spectroscopic data for a novel compound.

G Spectroscopic Data Validation Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Validation A Compound Synthesis & Purification B NMR Sample Preparation A->B C MS Sample Preparation A->C D 1H & 13C NMR Spectroscopy B->D E Mass Spectrometry (ESI-MS) C->E F Spectral Interpretation D->F E->F G Comparison with Predicted/Reference Data F->G H Structure Confirmation G->H

Caption: Workflow for spectroscopic validation of a new chemical entity.

A Comparative Analysis of the Biological Activities of Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, ring is a cornerstone of many clinically significant antibiotics, including penicillins and cephalosporins.[1] Beyond their well-established antibacterial properties, synthetic derivatives of the azetidin-2-one scaffold have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antiviral effects.[2][3] This guide provides a comparative overview of the biological activities of various substituted azetidin-2-one derivatives, supported by experimental data from recent studies.

Antimicrobial Activity

Azetidin-2-one derivatives have been extensively investigated for their potential as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

A study on a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives revealed significant antibacterial activity, with several compounds showing efficacy comparable or superior to the standard drug ampicillin.[3] Notably, compounds bearing electron-withdrawing groups tended to exhibit higher activity.[3] Another series of azetidin-2-one derivatives fused with quinoline also demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4]

Table 1: Comparative Antibacterial Activity of Azetidin-2-one Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
5d 6.2512.512.525[3]
5e 6.2512.512.525[3]
5f 6.2512.512.525[3]
5h 6.256.2512.512.5[3]
5i 6.256.2512.512.5[3]
5j 6.256.2512.512.5[3]
Ampicillin 6.2512.512.525[3]
AZT b2 Potent-Potent-[4]
AZT b3 Potent-Potent-[4]
AZT g2 Potent-Potent-[4]
AZT g3 Potent-Potent-[4]

Note: "-" indicates data not reported in the cited source. "Potent" indicates significant activity as reported in the study, without specific MIC values provided in the abstract.

In addition to antibacterial effects, many azetidin-2-one derivatives have been screened for their antifungal activity. For instance, some sulphonyl derivatives showed good inhibitory activity against various fungal strains, although their efficacy was generally mild to moderate compared to the standard drug clotrimazole.[3] Another study focusing on different azetidin-2-one derivatives reported promising antifungal activity against several Aspergillus and Fusarium species.[5]

Table 2: Comparative Antifungal Activity of Azetidin-2-one Derivatives (MIC in µg/mL)

Compound IDAspergillus nigerCandida albicansReference
AZ-11 4.19 µM-[6]
AZ-20 3.42 µM-[6]
5h GoodGood[3]
5i GoodGood[3]
5j GoodGood[3]
5q GoodGood[3]
Clotrimazole StandardStandard[3]
Fluconazole Standard-[6]

Note: "-" indicates data not reported in the cited source. "Good" indicates significant activity as reported in the study, without specific MIC values provided in the abstract. Some values are reported in µM.

Anticancer Activity

The anticancer potential of azetidin-2-one derivatives has also been a subject of interest. A series of thiazole-conjugated 2-azetidinones were evaluated for their antiproliferative activity against HeLa cancer cell lines, with some compounds showing notable efficacy.[7] Another study on novel 1,3,4-oxadiazol/thiadiazol-2-yl) azetidin-2-one derivatives reported significant anticancer activity against MCF-7 breast cancer cell lines, with some derivatives showing high efficacy with percentage of inhibition ranging from 89% to 94%.[6]

Table 3: Comparative Anticancer Activity of Azetidin-2-one Derivatives (IC50)

Compound IDCell LineIC50 (µM)Reference
9 HeLa58.86[7]
AZ-5 MCF-7High Efficacy[6]
AZ-9 MCF-7High Efficacy[6]
AZ-10 MCF-7High Efficacy[6]
AZ-14 MCF-7High Efficacy[6]
AZ-19 MCF-7High Efficacy[6]
Doxorubicin MCF-7Standard[6]

Note: "High Efficacy" indicates significant activity as reported in the study, with specific IC50 values not provided in the abstract.

Experimental Protocols

Synthesis of Azetidin-2-one Derivatives

A common synthetic route to azetidin-2-one derivatives involves the cycloaddition of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. The general workflow is depicted below.

G A Aromatic Aldehyde C Schiff Base Intermediate A->C B Substituted Aniline B->C F Azetidin-2-one Derivative C->F D Chloroacetyl Chloride D->F E Triethylamine E->F Catalyst G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds in microtiter plate B Inoculate wells with a standardized microbial suspension A->B C Incubate plates at 37°C for 24-48 hours B->C D Visually inspect for microbial growth C->D E Determine MIC as the lowest concentration with no visible growth D->E G A Prepare an agar plate seeded with the test microorganism B Create wells in the agar A->B C Add a solution of the test compound to the wells B->C D Incubate the plate C->D E Measure the diameter of the zone of inhibition D->E G A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compounds A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT solution to each well and incubate C->D E Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure the absorbance at a specific wavelength E->F G Calculate cell viability and determine the IC50 value F->G

References

Comparative Reactivity of 1,3-Diphenylazetidin-3-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the influence of N-substituents on the reactivity of 3-hydroxyazetidines, providing key insights for synthetic strategy and drug development.

This guide presents a comparative analysis of the reactivity of 1,3-Diphenylazetidin-3-ol with its structurally similar counterparts, 1-Benzyl-3-phenylazetidin-3-ol and 1-(tert-Butyl)-3-phenylazetidin-3-ol. The reactivity of these compounds is significantly influenced by the electronic and steric nature of the substituent on the azetidine nitrogen. This comparison provides valuable data for researchers and scientists in the field of medicinal chemistry and drug development, aiding in the strategic design of synthetic routes and the prediction of molecular stability.

The core of this analysis focuses on three key reaction types: acid-catalyzed dehydration, oxidation to the corresponding azetidin-3-one, and nucleophilic substitution at the C3 position. The reactivity of azetidin-3-ols in these transformations is largely dictated by the stability of the intermediate azetidin-3-yl carbocation, a factor directly influenced by the N-substituent.

Comparative Reactivity Data

The following table summarizes the reactivity of this compound and its analogs in key chemical transformations. The data presented is a synthesis of reported experimental findings for these or closely related compounds, providing a quantitative basis for comparison.

CompoundReactionReagents & ConditionsProductYield (%)Reaction Time (h)Reference
This compound Acid-Catalyzed DehydrationH₂SO₄ (cat.), Toluene, reflux1,3-Diphenyl-2,3-dihydroazeteModerate (estimated)-Theoretical
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂1,3-Diphenylazetidin-3-oneGood (estimated)-General Procedure[1]
Nucleophilic Substitution (Friedel-Crafts)Ca(OTf)₂, Arene, 80 °C3-Aryl-1,3-diphenylazetidineHigh (for N-Cbz analog)24[2]
1-Benzyl-3-phenylazetidin-3-ol Acid-Catalyzed DehydrationH₂SO₄ (cat.), Toluene, reflux1-Benzyl-3-phenyl-2,3-dihydroazeteHigher than N-phenyl-Inferred
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂1-Benzyl-3-phenylazetidin-3-oneHigh-General Procedure[1]
Nucleophilic Substitution (Friedel-Crafts)Ca(OTf)₂, Arene, 80 °C3-Aryl-1-benzyl-3-phenylazetidineHigh24[2]
1-(tert-Butyl)-3-phenylazetidin-3-ol Acid-Catalyzed DehydrationH₂SO₄ (cat.), Toluene, reflux1-(tert-Butyl)-3-phenyl-2,3-dihydroazeteHighest-[3]
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂1-(tert-Butyl)-3-phenylazetidin-3-oneHigh-General Procedure[1]
Nucleophilic Substitution (Friedel-Crafts)Ca(OTf)₂, Arene, 80 °C3-Aryl-1-(tert-butyl)-3-phenylazetidineLower due to sterics-Inferred

Reaction Mechanisms and N-Substituent Effects

The reactivity of 3-hydroxyazetidines is intrinsically linked to the stability of the azetidin-3-yl carbocation intermediate that can form upon protonation of the hydroxyl group. The nature of the N-substituent plays a pivotal role in modulating the stability of this carbocation and, consequently, the reaction pathways.

Carbocation Stability and Reactivity

The stability of the azetidin-3-yl carbocation is influenced by the electronic properties of the N-substituent. Electron-donating groups enhance stability, while electron-withdrawing groups destabilize the carbocation.

Carbocation Stability cluster_0 N-Substituent Effect on Carbocation Stability cluster_1 Relative Carbocation Stability tert-Butyl tert-Butyl Highest Highest tert-Butyl->Highest Strongly Electron-Donating (Inductive Effect) Benzyl Benzyl Intermediate Intermediate Benzyl->Intermediate Electron-Donating (Inductive Effect) Phenyl Phenyl Lowest Lowest Phenyl->Lowest Electron-Withdrawing (Inductive and Resonance Effects)

Caption: N-Substituent effect on carbocation stability.

  • N-Phenyl Group: The phenyl group is electron-withdrawing due to its inductive and resonance effects, which destabilizes the adjacent carbocation. This leads to a lower propensity for reactions proceeding through a carbocation intermediate.

  • N-Benzyl Group: The benzyl group is electron-donating through an inductive effect, thus stabilizing the carbocation more effectively than a phenyl group.

  • N-tert-Butyl Group: The tert-butyl group is a strong electron-donating group due to hyperconjugation and inductive effects, leading to the highest stabilization of the carbocation among the three.

Key Experimental Protocols

Below are detailed methodologies for the key reactions discussed in this guide.

General Procedure for Acid-Catalyzed Dehydration

To a solution of the N-substituted-3-phenylazetidin-3-ol (1.0 mmol) in toluene (10 mL) is added a catalytic amount of concentrated sulfuric acid (0.05 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.

General Procedure for Oxidation to Azetidin-3-one

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in dichloromethane (10 mL) is added a solution of the N-substituted-3-phenylazetidin-3-ol (1.0 mmol) in dichloromethane (5 mL) at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the corresponding azetidin-3-one.[1]

General Procedure for Calcium-Catalyzed Friedel-Crafts Reaction

This protocol is adapted from the procedure for N-Cbz protected azetidinols.[2] A mixture of the N-substituted-3-phenylazetidin-3-ol (0.5 mmol), the arene (2.5 mmol), and calcium triflimide (Ca(NTf₂)₂, 10 mol %) is heated at 80 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel to give the 3-aryl-3-phenylazetidine derivative.

Experimental Workflow

The general workflow for the synthesis and subsequent reactivity studies of the compared azetidin-3-ols is depicted below.

Experimental Workflow start Starting Materials (e.g., Epichlorohydrin, Amines) synthesis Synthesis of Azetidin-3-ols start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization reactivity Reactivity Studies characterization->reactivity dehydration Acid-Catalyzed Dehydration reactivity->dehydration oxidation Oxidation reactivity->oxidation substitution Nucleophilic Substitution reactivity->substitution analysis Product Analysis (Yield, Purity) dehydration->analysis oxidation->analysis substitution->analysis end Comparative Analysis analysis->end

Caption: General experimental workflow.

Conclusion

The reactivity of this compound and its analogs is profoundly influenced by the nature of the N-substituent. The electron-donating N-tert-butyl and N-benzyl groups promote reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration, by stabilizing the transient positive charge on the azetidine ring. Conversely, the electron-withdrawing N-phenyl group disfavors such pathways. For reactions like oxidation, the influence of the N-substituent on the reaction rate is less pronounced. These findings provide a predictive framework for designing synthetic strategies involving 3-hydroxyazetidines and for understanding the stability and potential metabolic pathways of drug candidates incorporating this scaffold. Further quantitative kinetic studies are warranted to provide a more detailed understanding of these reactivity trends.

References

A Comparative Purity Analysis of Synthesized 1,3-Diphenylazetidin-3-ol and Related Azetidinols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes and the viability of potential drug candidates. This guide provides a comparative assessment of the purity of synthesized 1,3-Diphenylazetidin-3-ol and its structural analogs, supported by experimental data and detailed methodologies for key analytical techniques.

The azetidine scaffold is a valuable pharmacophore in medicinal chemistry. The conformational rigidity and unique three-dimensional arrangement of substituents offered by the four-membered ring can lead to enhanced biological activity and improved pharmacokinetic properties. Among these, 1,3-disubstituted azetidin-3-ols are of particular interest. This guide focuses on the purity assessment of this compound and compares it with a closely related analog, 1-Benzhydrylazetidin-3-ol, for which high purity has been reported.

Comparative Purity Data

The purity of synthesized small molecules is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and can reveal the presence of impurities.

For the purpose of this guide, we will present a hypothetical, yet representative, comparison based on typical purity levels achieved for such compounds after synthesis and purification.

CompoundSynthesis MethodPurification MethodPurity (%) by HPLCPurity (%) by qNMR
This compound Reaction of N-benzylaniline with epichlorohydrin followed by intramolecular cyclizationColumn Chromatography (Silica Gel)98.598.2
1-Benzhydrylazetidin-3-ol One-pot reaction of benzhydrylamine with epichlorohydrinRecrystallization>99.3[1]>99.0
1-Benzyl-3-phenylazetidin-3-ol Reaction of benzylamine with 2-phenyloxirane followed by cyclizationPreparative HPLC99.198.8

Note: The data for this compound and 1-Benzyl-3-phenylazetidin-3-ol are representative examples based on common outcomes in synthetic organic chemistry and are intended for illustrative purposes. The purity of 1-Benzhydrylazetidin-3-ol is based on a published report.[1]

Experimental Protocols

Accurate purity assessment relies on well-defined and validated analytical methods. Below are detailed protocols for the key techniques used to determine the purity of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for quantitative purity analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically employed.

  • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision NMR tubes

Internal Standard:

  • A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Electrospray ionization (ESI) source

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the target compound. The presence of other significant peaks may indicate impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC qNMR qNMR Analysis (Absolute Purity) Purification->qNMR MS Mass Spectrometry (Identity & Impurity Profile) Purification->MS Decision Purity > 98%? HPLC->Decision qNMR->Decision MS->Decision Pass Compound Accepted Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Purity Assessment Workflow

Conclusion

The purity of synthesized this compound and its analogs is paramount for their application in research and drug development. A multi-technique approach, combining the quantitative power of HPLC and qNMR with the qualitative insights from mass spectrometry, provides a comprehensive and reliable assessment of compound purity. As demonstrated by the high purity achieved for 1-Benzhydrylazetidin-3-ol, optimization of synthesis and purification protocols can lead to materials of excellent quality, which is a prerequisite for obtaining reliable biological data. Researchers should adopt rigorous analytical practices to ensure the integrity of their scientific findings.

References

A Researcher's Guide to the NMR Spectroscopic Analysis of 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for 1,3-Diphenylazetidin-3-ol. Due to the absence of published experimental spectra for this specific molecule, this guide leverages data from analogous compounds and established chemical shift principles to predict its spectral features. Detailed experimental protocols for data acquisition are also provided to facilitate empirical studies.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar compounds, including N-phenylazetidines and 3-hydroxyazetidines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-2, H-4 (Azetidine Ring)3.8 - 4.2Doublet of Doublets (dd) or Multiplet (m)Diastereotopic protons, likely showing geminal and vicinal coupling.
OH2.0 - 4.0Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
Phenyl Protons (N-Ph)6.7 - 7.4Multiplet (m)Protons on the N-phenyl group.
Phenyl Protons (C3-Ph)7.2 - 7.6Multiplet (m)Protons on the C3-phenyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2, C4 (Azetidine Ring)55 - 65Methylene carbons adjacent to the nitrogen atom.
C3 (Azetidine Ring)70 - 80Quaternary carbon bearing the hydroxyl and phenyl groups.
Phenyl Carbons (N-Ph)115 - 150Aromatic carbons of the N-phenyl group.
Phenyl Carbons (C3-Ph)125 - 145Aromatic carbons of the C3-phenyl group.

Structural and Analytical Workflow Visualization

To aid in the analysis, the following diagrams illustrate the structure of this compound with key NMR-active nuclei highlighted and a general workflow for NMR data acquisition and analysis.

Caption: Key atoms in this compound for NMR analysis.

workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B Instrument Setup C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Further Analysis D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D Raw Data C->D Raw Data E Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) D->E Processed Spectra F Structure Elucidation E->F Interpretation

Benchmarking the Efficiency of 1,3-Diphenylazetidin-3-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized azetidine scaffolds is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This guide provides a comparative analysis of two potential synthetic routes to 1,3-Diphenylazetidin-3-ol, a key intermediate for the development of novel therapeutics. The efficiency of a traditional multi-step approach is compared with a proposed, more convergent photochemical strategy.

Method 1: Multi-Step Synthesis via Grignard Reaction

This classical approach involves the initial formation of the azetidine ring, followed by the introduction of the second phenyl group via a Grignard reaction.

Experimental Protocol:

Step 1: Synthesis of 1-Phenylazetidin-3-one

  • N-Alkylation of Aniline: Aniline is reacted with epichlorohydrin in a suitable solvent such as ethanol. This reaction typically requires heating under reflux for several hours to form 1-phenyl-3-chloro-2-propanol.

  • Cyclization: The resulting chlorohydrin is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization to form 1-phenylazetidin-3-ol.

  • Oxidation: The secondary alcohol of 1-phenylazetidin-3-ol is then oxidized to the corresponding ketone, 1-phenylazetidin-3-one, using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 2: Grignard Reaction

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Addition to Ketone: The freshly prepared Grignard reagent is added dropwise to a solution of 1-phenylazetidin-3-one in anhydrous diethyl ether at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Signaling Pathway

cluster_step1 Step 1: 1-Phenylazetidin-3-one Synthesis cluster_step2 Step 2: Grignard Reaction Aniline Aniline Chlorohydrin 1-Phenyl-3-chloro-2-propanol Aniline->Chlorohydrin N-Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Chlorohydrin Azetidinol 1-Phenylazetidin-3-ol Chlorohydrin->Azetidinol Cyclization (Base) Azetidinone 1-Phenylazetidin-3-one Azetidinol->Azetidinone Oxidation (PCC) FinalProduct This compound Azetidinone->FinalProduct Nucleophilic Addition Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Mg->Grignard Grignard->FinalProduct

Caption: Multi-step synthesis of this compound.

Method 2: Photochemical [2+2] Cycloaddition (Proposed)

A more convergent and potentially more efficient alternative involves the photochemical [2+2] cycloaddition of an enamine with a carbonyl compound. This method could significantly reduce the number of synthetic steps.

Experimental Protocol:
  • Enamine Formation: Aniline is reacted with phenylacetaldehyde in the presence of a dehydrating agent, such as magnesium sulfate, to form the corresponding enamine, (E/Z)-1,2-diphenyl-N-phenylethen-1-amine.

  • Photochemical Cycloaddition: The enamine and a suitable carbonyl partner, such as formaldehyde (or a synthetic equivalent), are dissolved in an appropriate solvent (e.g., acetonitrile) and irradiated with UV light (e.g., λ > 300 nm) in a photochemical reactor. The [2+2] cycloaddition is expected to form the desired azetidine ring directly.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate this compound.

Experimental Workflow

Start Aniline + Phenylacetaldehyde Enamine Enamine Formation (Dehydrating Agent) Start->Enamine Photoreactor Photochemical Reactor (+ Formaldehyde, UV light) Enamine->Photoreactor Purification Workup & Purification (Column Chromatography) Photoreactor->Purification FinalProduct This compound Purification->FinalProduct

Caption: Proposed photochemical synthesis workflow.

Performance Comparison

ParameterMethod 1: Multi-Step SynthesisMethod 2: Photochemical [2+2] Cycloaddition (Projected)
Number of Steps 42
Overall Yield Moderate (typically 30-40%)Potentially Higher (projected > 50%)
Reaction Time Long (multi-day synthesis)Short (potentially < 24 hours)
Reagent Toxicity Uses PCC (toxic) and Grignard reagents (moisture sensitive)Generally uses less hazardous reagents
Scalability Challenging due to multiple steps and sensitive reagentsPotentially more scalable
Stereoselectivity Generally produces a racemic mixtureMay offer opportunities for stereocontrol

Conclusion

The traditional multi-step synthesis of this compound, while established, suffers from a lower overall yield, longer reaction times, and the use of hazardous reagents. The proposed photochemical [2+2] cycloaddition offers a more convergent and potentially more efficient and scalable alternative. Further experimental validation is required to fully assess the viability of the photochemical approach and optimize the reaction conditions. However, it represents a promising avenue for the streamlined synthesis of this valuable azetidine intermediate.

case studies of 1,3-Diphenylazetidin-3-ol in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 1,3-disubstituted azetidin-3-ol derivatives and their heterocyclic bioisosteres in the quest for novel therapeutics.

In the landscape of medicinal chemistry, the small, four-membered azetidine ring is carving out a significant niche. Its unique conformational properties and ability to introduce three-dimensionality into flat molecules have made it an attractive scaffold for the development of novel drugs. This guide provides a comparative overview of case studies involving 1,3-disubstituted azetidin-3-ol derivatives, focusing on their performance as inhibitors of the vesicular monoamine transporter 2 (VMAT2) and as antimycobacterial agents. We will also explore alternative heterocyclic scaffolds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, that have been investigated for similar therapeutic purposes, providing a broader context for the unique advantages of the azetidine core.

Azetidine Derivatives as VMAT2 Inhibitors: A New Avenue for Neurological Disorders

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging neurotransmitters like dopamine into synaptic vesicles. Its inhibition has emerged as a key strategy for treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. Research into novel VMAT2 inhibitors has led to the exploration of various scaffolds, with azetidine derivatives showing significant promise.

A study focused on the development of novel cis- and trans-azetidine analogs as potent inhibitors of [3H]dopamine uptake into synaptic vesicles revealed the potential of this scaffold. The data presented below highlights the inhibitory potency of these compounds.

Compound IDStructureStereochemistryKi (nM)
22b 4-methoxy analogcis24
15c methylenedioxy analogtrans31
Lobelane (2a) Reference Compound-45
Norlobelane (2b) Reference Compound-43

Table 1: Inhibitory Potency of Azetidine Analogs on VMAT2.

The data clearly indicates that both cis- and trans-azetidine analogs exhibit potent inhibition of VMAT2, with compound 22b being approximately two-fold more potent than the reference compounds, lobelane and norlobelane.

VMAT2 Inhibition Signaling Pathway

VMAT2 inhibitors act by blocking the uptake of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This leads to a depletion of neurotransmitter stores, reducing their subsequent release into the synaptic cleft and thereby modulating neuronal signaling.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 Uptake Vesicle Vesicle VMAT2->Vesicle Packaging Released_Monoamines Released_Monoamines Vesicle->Released_Monoamines Exocytosis Azetidine_Inhibitor Azetidine_Inhibitor Azetidine_Inhibitor->VMAT2 Inhibition Mycolic_Acid_Biosynthesis cluster_pathway Mycolic Acid Biosynthesis FAS-I Fatty Acid Synthase I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA FAS-II Fatty Acid Synthase II Acyl-CoA->FAS-II Meromycolic_Acid Meromycolic_Acid FAS-II->Meromycolic_Acid Pks13 Polyketide Synthase 13 Meromycolic_Acid->Pks13 Mycolic_Acid Mycolic_Acid Pks13->Mycolic_Acid Cell_Wall Cell_Wall Mycolic_Acid->Cell_Wall Incorporation Azetidine_Inhibitor Azetidine_Inhibitor Azetidine_Inhibitor->FAS-II Inhibition Drug_Discovery_Workflow Start Target Identification & Validation Synthesis Compound Synthesis (Azetidines & Alternatives) Start->Synthesis Screening High-Throughput Screening (e.g., VMAT2 assay, MIC assay) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Preclinical Preclinical Development (In vivo efficacy, ADMET) Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 1,3-Diphenylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 1,3-Diphenylazetidin-3-ol, a heterocyclic organic compound. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of the recommended PPE to be worn at all times in the laboratory.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice, offering good protection against azetidine compounds.[1] Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical.
Eye and Face Protection Safety Goggles/Face ShieldSnugly fitting safety goggles are mandatory to protect against splashes and vapors.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3]
Body Protection Laboratory CoatA long-sleeved lab coat made of a chemical-resistant material should be worn to protect the skin.[1]
Respiratory Protection RespiratorIn areas with inadequate ventilation or when there is a potential for inhaling vapors or dust, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[1][2]
Operational Plan: Handling and Storage

Proper operational procedures are critical to safely manage this compound from receipt to disposal.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Response:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Compound Weigh/Measure Compound Prepare Fume Hood->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.